5-Chloro-7-nitro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHCCQUSXVZFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646675 | |
| Record name | 5-Chloro-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41926-18-5 | |
| Record name | 5-Chloro-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Pivotal Intermediate in Drug Discovery
Foreword: Unlocking Therapeutic Potential with a Versatile Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[1][2] Among its many derivatives, 5-Chloro-7-nitro-1H-indazole (CAS Number: 41926-18-5) has emerged as a particularly valuable building block for the synthesis of targeted therapeutics.[3] Its strategic substitution pattern imparts unique reactivity and allows for the precise molecular tailoring required in the development of novel kinase inhibitors and other pharmaceutical agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, properties, and applications of this critical chemical intermediate.
Core Characteristics: A Physicochemical and Structural Overview
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 41926-18-5[4][5][6][7][8][9] |
| Molecular Formula | C₇H₄ClN₃O₂[4][5][8] |
| Molecular Weight | 197.58 g/mol [4][5] |
| Appearance | Solid[5] |
| Purity | ≥97%[4][5] |
| SMILES | O=--INVALID-LINK--[O-][4] |
| InChI | InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)[5] |
The structural arrangement of this compound is key to its utility. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the electronic distribution within the indazole ring system, impacting its reactivity at various positions.
Synthesis and Purification: From Precursors to a Purified Intermediate
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure a high yield and purity of the final product. A general and effective method involves the diazotization of a substituted aniline followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloro-2-methyl-6-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Step-by-Step Methodology:
-
Diazotization of the Amine:
-
In a reaction vessel, dissolve 4-chloro-2-methyl-6-nitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to a temperature between 0 and 5°C using an ice bath. This low temperature is crucial to stabilize the resulting diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Stir the mixture vigorously for approximately one hour at 0-5°C to facilitate the complete formation of the diazonium salt.
-
-
Intramolecular Cyclization:
-
To the freshly prepared diazonium salt solution, carefully add acetic anhydride in a dropwise manner, while still maintaining the low-temperature conditions.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Continue stirring for 12 to 18 hours to drive the cyclization reaction to completion, forming the indazole ring.
-
-
Product Isolation and Purification:
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.
-
Collect the solid product by filtration and wash it thoroughly with cold deionized water, followed by a wash with a small volume of cold ethanol to remove residual acids and byproducts.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.
-
Diagram: Synthetic Workflow for this compound
Caption: A streamlined workflow for the synthesis and purification of this compound.
Chemical Reactivity and Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its versatile reactivity, which allows for its elaboration into more complex molecules with therapeutic potential. The indazole scaffold is a well-established component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][10][11][12]
Diagram: The Indazole Scaffold in Kinase Inhibition
Caption: A schematic representation of an indazole-based inhibitor binding to the ATP pocket of a protein kinase.
The strategic placement of substituents on the indazole ring allows for the optimization of binding affinity and selectivity for the target kinase. The N1 position of the indazole can be functionalized to interact with the solvent-exposed region of the ATP binding site, while modifications at the C5 position can be tailored to fit into a nearby hydrophobic pocket.
Case Study: A Synthetic Route to a Potent Kinase Inhibitor
To illustrate the practical application of this compound, the following is a representative synthetic pathway to a hypothetical, yet plausible, kinase inhibitor.
Experimental Protocol: Multi-step Synthesis of a Kinase Inhibitor
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
Reducing agent (e.g., Iron powder, Ammonium chloride)
-
Acyl chloride
-
Tertiary amine base (e.g., Triethylamine)
Step-by-Step Methodology:
-
Suzuki Coupling at C5:
-
In a reaction flask, combine this compound, the desired arylboronic acid, a palladium catalyst, and a base in a suitable solvent mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the 5-aryl-7-nitro-1H-indazole intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the 5-aryl-7-nitro-1H-indazole intermediate in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and ammonium chloride, and heat the mixture.
-
After the reduction is complete, filter the reaction mixture to remove the solid catalyst and evaporate the solvent. The resulting crude product is the 7-amino-5-aryl-1H-indazole.
-
-
Amide Bond Formation:
-
Dissolve the 7-amino-5-aryl-1H-indazole in an appropriate aprotic solvent.
-
Add a tertiary amine base followed by the dropwise addition of the desired acyl chloride.
-
Stir the reaction at room temperature until the acylation is complete.
-
Isolate and purify the final kinase inhibitor product through standard techniques such as crystallization or chromatography.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when working with this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity and proven utility as a scaffold for kinase inhibitors underscore its importance in the ongoing quest for novel and effective therapeutics. As our understanding of cellular signaling pathways continues to grow, it is certain that this valuable intermediate will play a significant role in the development of the next generation of targeted therapies for a wide range of diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 6. 41926-18-5 | this compound - Moldb [moldb.com]
- 7. achmem.com [achmem.com]
- 8. 1pchem.com [1pchem.com]
- 9. 5-CHLORO-7-NITRO (1H)INDAZOLE | 41926-18-5 [chemicalbook.com]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a bicyclic aromatic system with electron-withdrawing chloro and nitro groups, confer distinct physicochemical properties that are crucial for its biological activity and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available data and established scientific principles. The guide is designed to be a valuable resource for researchers and drug development professionals, offering insights into its chemical identity, and laying the groundwork for further investigation and application.
Chemical Identity and Molecular Structure
This compound is a heterocyclic aromatic compound. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is substituted with a chlorine atom at the 5-position and a nitro group at the 7-position.
The presence of the nitro and chloro groups significantly influences the electron distribution within the aromatic system, impacting its reactivity, and intermolecular interactions. The 1H-indazole tautomer is generally considered the more stable form.
Below is a diagram illustrating the relationship between the molecular structure of this compound and its key chemical identifiers.
Caption: Molecular Structure and Key Identifiers of this compound.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [1] |
| XlogP (Predicted) | 2.12 - 2.4 | [1] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Solubility
The solubility of this compound is a critical parameter for its formulation and bioavailability. Due to the presence of both a polar nitro group and a nonpolar chlorophenyl moiety, its solubility is expected to be moderate in a range of organic solvents. It is likely to exhibit poor solubility in water.
-
Expert Insight: The predicted XlogP value of around 2.12-2.4 suggests a preference for lipophilic environments, which often correlates with lower aqueous solubility. The TPSA of 71.82 Ų indicates a moderate degree of polarity, which might allow for some solubility in polar organic solvents.
Melting Point
The melting point of a solid crystalline compound is an indicator of its purity and the strength of its crystal lattice forces. While an experimentally determined melting point for this compound is not available in the cited literature, it is expected to be a solid at room temperature based on supplier information. For comparison, the related compound 5-nitro-1H-indazole has a melting point of 207-208 °C. The introduction of a chlorine atom at the 5-position and the shifting of the nitro group to the 7-position will influence the crystal packing and thus the melting point.
Acid-Base Properties (pKa)
The indazole ring system contains a weakly acidic N-H proton. The pKa of this proton is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the chloro and nitro groups is expected to increase the acidity of the N-H proton, resulting in a lower pKa compared to unsubstituted indazole.
-
Causality in Experimental Choices: The determination of pKa is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Synthesis and Characterization
The synthesis of substituted indazoles can be achieved through various synthetic routes. A general and established method for the preparation of nitroindazoles involves the cyclization of appropriately substituted N-nitroso-o-toluidines. A patent describes a one-step process for the production of substituted indazoles, including nitroindazoles, by reacting a 2-methylacetanilide with an alkali metal nitrite in the presence of an alkanoic acid and a dehydrating agent. This general methodology could likely be adapted for the synthesis of this compound.
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Chloro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only technical data but also practical insights into the handling and utilization of this important compound.
Core Molecular Attributes
This compound is a substituted indazole with the chemical formula C₇H₄ClN₃O₂.[1][2] Its structure is characterized by an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The molecule is further functionalized with a chloro group at position 5 and a nitro group at position 7.
Molecular Structure and Weight
The structural arrangement of the chloro and nitro groups on the indazole scaffold significantly influences the molecule's reactivity and electronic properties, making it a valuable precursor in the synthesis of complex bioactive molecules.[3]
Table 1: Key Molecular and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1] |
| CAS Number | 41926-18-5 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [1] |
| Predicted LogP | 2.1245 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
The presence of both an electron-withdrawing nitro group and a halogen substituent makes this molecule a versatile intermediate for various chemical transformations.
Caption: Molecular structure of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of substituted indazoles can be achieved through various methods. A common and effective approach for the preparation of nitro-indazoles involves the diazotization of a substituted o-toluidine, followed by cyclization.
Representative Synthesis Protocol
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-chloro-2-methyl-6-nitroaniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.
-
Diazotization: Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or methanol, to obtain pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (in DMSO-d₆): The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift (δ > 13 ppm). The aromatic protons will exhibit characteristic splitting patterns. The proton at C4 is expected to be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The proton at C3 will likely be a singlet.
-
¹³C NMR (in DMSO-d₆): The spectrum will show seven distinct carbon signals corresponding to the indazole ring. The carbons attached to the electron-withdrawing nitro and chloro groups (C5 and C7) will be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (197.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).
Reactivity and Applications in Drug Discovery
The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the indazole ring system. The nitro group at the 7-position and the chloro group at the 5-position deactivate the benzene portion of the molecule towards electrophilic substitution. Conversely, these substituents can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
The primary utility of this compound in pharmaceutical research is as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
Key Applications:
-
Precursor for Bioactive Molecules: It serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[3] Its functional groups allow for further chemical modifications to generate libraries of compounds for high-throughput screening.
-
Development of Kinase Inhibitors: The indazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors for cancer therapy. This compound can be elaborated to synthesize potent inhibitors of various kinases.
-
Synthesis of Antileishmanial Agents: Research has shown that nitro-indazole derivatives are promising candidates for the development of new treatments for leishmaniasis.[7] The nitro group is believed to play a role in the antiparasitic activity.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: this compound is a potentially hazardous chemical. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1]
-
Solubility: While specific solubility data is limited, based on its structure, it is expected to have low solubility in water and better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.[8]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern provides a strategic starting point for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of next-generation pharmaceuticals.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
solubility and stability of 5-Chloro-7-nitro-1H-indazole
An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-7-nitro-1H-indazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 41926-18-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its fundamental physicochemical properties, data on structurally related nitroaromatic and indazole compounds, and established chemical principles. It offers researchers, scientists, and drug development professionals a predictive framework for handling, formulating, and analyzing this compound, complete with recommended experimental protocols for validation.
Introduction and Physicochemical Profile
This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1] The molecule's structure, featuring a bicyclic aromatic indazole core with electron-withdrawing chloro and nitro substituents, dictates its chemical behavior. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2]
Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from reaction chemistry and purification to formulation and long-term storage. The presence of the nitro group, in particular, suggests potential challenges related to both solubility in organic media and stability under thermal and photolytic stress.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41926-18-5 | [5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Molecular Weight | 197.58 g/mol | [6] |
| Appearance | Solid | [5] |
| Purity | ≥97% (Typical) | [6] |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [6] |
| Predicted LogP | 2.1245 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Solubility Profile: A Predictive Analysis
The molecule's polarity, driven by the nitro group and the indazole nitrogens, suggests favorable interactions with polar solvents. The aromatic core will contribute to solubility in solvents capable of π-π stacking interactions.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected between these solvents and the nitro group. The hydrogen bond accepting nature of DMSO and DMF will also interact favorably with the indazole N-H. |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the solvent is possible, aiding dissolution. However, the overall non-polar character of the chloro-aromatic core may limit high solubility compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents provides a balance, effectively solvating both the polar functional groups and the nonpolar aromatic backbone. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility is likely limited by the compound's significant polarity. |
| Esters | Ethyl Acetate | Moderate | The moderate polarity should allow for reasonable dissolution. |
| Nonpolar Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible, they are unlikely to overcome the energy required to dissolve the polar, crystalline solid. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity makes dissolution highly unfavorable. |
| Aqueous | Water | Very Low | Despite hydrogen bonding potential, the hydrophobic chloro-substituted aromatic ring system is expected to dominate, leading to poor aqueous solubility. |
Stability Profile: Key Considerations and Degradation Pathways
The stability of this compound is influenced by its functional groups. Indazole derivatives are known to be susceptible to degradation by light, oxidation, and hydrolysis.[8] The presence of a nitro group on the aromatic ring generally decreases thermal stability and increases photosensitivity.[4][9]
Thermal Stability
Nitroaromatic compounds are, by nature, energetic materials. Studies on related nitro-substituted heterocycles, such as nitro-imidazoles and nitroarenes, consistently show that the introduction of nitro groups lowers the decomposition temperature.[3][4][10] The thermal stability is often dictated by the ease of intramolecular interactions that can weaken the C-NO₂ bond.[4] It is predicted that this compound will undergo exothermic decomposition upon heating, a critical consideration for handling, drying, and storage. Differential Scanning Calorimetry (DSC) is the standard technique to experimentally determine the onset of decomposition.[3]
Photostability
Nitroaromatic compounds are well-documented to undergo photodegradation upon exposure to UV light, and sometimes even high-intensity visible light.[9][11] The primary mechanism often involves the excitation of the nitro group, which can lead to a variety of degradation pathways. For indazole derivatives specifically, a common photolytic pathway is rearrangement into benzimidazoles.[8] Other potential reactions for nitroaromatics include photoreduction of the nitro group and the generation of nitrous acid (HONO).[12]
Causality : The energy from photons can promote the nitro group to an excited state, making it a more potent oxidizing agent and susceptible to intramolecular hydrogen abstraction or rearrangement reactions. Therefore, it is imperative to protect this compound from light during storage and handling, as recommended by suppliers.[6]
pH-Dependent Stability and Hydrolysis
The stability of indazole derivatives can be pH-dependent.[8] Forced degradation studies on related structures often employ acidic or basic conditions to induce hydrolysis.[8] The indazole ring contains an acidic N-H proton (pKa ≈ 14), and its acidity will be enhanced by the two electron-withdrawing groups (chloro and nitro).[2]
-
Acidic Conditions : In strong acid, protonation of the ring nitrogens could occur, potentially making the ring system more susceptible to nucleophilic attack by water, though this is generally slow.
-
Basic Conditions : In strong base, deprotonation of the N-H group would form an indazolide anion. This could alter the electronic structure and potentially open up different degradation pathways.
-
Hydrolytic Sensitivity of Related Compounds : A study on the reaction of nitro-indazoles with formaldehyde noted that the resulting adducts can be sensitive to hydrolysis, even in boiling water, and can decompose over long periods in the solid state.[13] This suggests an inherent reactivity in the indazole system that can be triggered by nucleophiles like water, especially at elevated temperatures.
Oxidative Stability
While the nitro group itself is an oxidized form of nitrogen, the indazole ring can be susceptible to oxidative degradation.[8] Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[8]
Recommended Experimental Protocols
To validate the predictive analyses in this guide, the following standardized, self-validating experimental protocols are recommended.
Protocol: Isothermal Shake-Flask Method for Solubility Determination
This method determines the equilibrium solubility of a compound in various solvents.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Methodology:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After agitation, allow the vials to stand for at least 2 hours for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Determine the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Protocol: Forced Degradation Study for Stability Assessment
This protocol uses stressed conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with water.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Heat the solutions (acidic, basic, neutral) at an elevated temperature (e.g., 60 °C).
-
-
Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., using a photodiode array detector to assess peak purity).
-
Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control. Analyze the chromatogram for the appearance of new peaks, which represent degradation products.
Summary and Recommendations for Handling and Storage
Solubility: this compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. For purification and reaction chemistry, moderately polar solvents such as ethyl acetate, DCM, and acetonitrile are likely effective.
Stability: The compound is predicted to be sensitive to light and elevated temperatures.
-
Storage: Store in a cool, dark place, preferably refrigerated (4°C) and under an inert atmosphere.[6] Containers should be opaque and tightly sealed.
-
Handling: Avoid exposure to high-intensity light sources. When heating solutions, use the lowest effective temperature and monitor for signs of decomposition (e.g., color change). The compound is classified as hazardous (Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation), and appropriate personal protective equipment (PPE) should be worn.[14]
By understanding these predicted properties and validating them with the provided protocols, researchers can ensure the integrity of this compound and obtain reliable, reproducible results in their scientific endeavors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]
- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. achmem.com [achmem.com]
biological activity of nitro-substituted indazoles
An In-depth Technical Guide to the Biological Activity of Nitro-Substituted Indazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, and the strategic incorporation of a nitro group has been shown to unlock a diverse and potent range of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the biological landscape of nitro-substituted indazoles, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present quantitative data, provide detailed experimental protocols for activity validation, and explore the critical structure-activity relationships that govern the efficacy of these compounds across various therapeutic areas, including parasitic diseases, oncology, and infectious diseases.
Introduction: The Indazole Scaffold and the Role of the Nitro Group
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are rare in nature but are cornerstones of synthetic medicinal chemistry.[2] They serve as the core for numerous pharmacologically active agents, including the FDA-approved anticancer drugs Pazopanib and Axitinib.[2][4] The therapeutic versatility of the indazole scaffold is significantly influenced by the nature and position of its substituents.
The nitro group (–NO₂) is a powerful electron-withdrawing moiety that profoundly alters the physicochemical properties of the parent indazole ring.[5] Its inclusion can enhance binding affinities, modulate metabolic stability, and, most critically, serve as a bioreductive "warhead."[5] In low-oxygen environments, such as those found in solid tumors or within certain parasites, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen and oxygen species.[5][6][7][8] This mechanism forms the basis for the selective toxicity of many nitro-heterocyclic compounds and is a recurring theme in the biological activity of nitro-indazoles. The position of the nitro group (e.g., at C5, C6, or C7) is a critical determinant of the compound's specific biological activity and potency.[9]
Antiparasitic Activity: A Bioreductive Approach
Nitro-heterocyclic compounds have long been a mainstay in treating parasitic infections.[9] Nitro-indazoles have emerged as a promising class of agents against a variety of parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[6][9][10]
Mechanism of Action: Oxidative Stress Induction
The primary antiparasitic mechanism of 5-nitro-indazoles is the induction of lethal oxidative stress within the parasite.[6][11] This process is initiated by parasite-specific nitroreductase (NTR) enzymes, which are more active or present in higher concentrations in parasites compared to mammalian host cells.[6][8] This differential enzyme activity provides a basis for selective toxicity.[6]
The mechanism unfolds as follows:
-
Bioactivation: The 5-nitro group is reduced by a parasite NTR, generating a nitro-anion radical.[6]
-
Redox Cycling: This radical undergoes redox cycling with molecular oxygen, producing superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[6]
-
Macromolecular Damage: The accumulation of ROS leads to widespread damage of essential parasite macromolecules, including DNA, lipids, and proteins.[6] Key enzymes like trypanothione reductase (TryR), crucial for the parasite's antioxidant defense, can also be inhibited, further exacerbating the oxidative stress.[1][8]
-
Cell Death: The overwhelming cellular damage ultimately triggers an apoptosis-like cell death pathway in the parasite.[6]
Caption: Bioactivation of 5-nitro-indazoles in parasites.
Quantitative Data: In Vitro Antiparasitic Activity
The following table summarizes the activity of various nitro-indazole derivatives against different parasites.
| Compound Class | Parasite | Activity Metric | Value (µM) | Reference |
| 1,2-disubstituted 5-nitroindazolinones | Trypanosoma cruzi (epimastigotes) | IC₅₀ | 0.49 | [12] |
| 1,2-disubstituted 5-nitroindazolinones | Trypanosoma cruzi (amastigotes) | IC₅₀ | 0.41 - 1.17 | [12] |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | IC₅₀ | 11.23 | [3] |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major / L. tropica | IC₅₀ | Generally low to no activity | [1] |
Experimental Protocol: In Vitro Antileishmanial Activity (MTT Assay)
This protocol describes a method for evaluating the efficacy of nitro-indazole compounds against Leishmania promastigotes.
-
Parasite Culture: Culture Leishmania spp. promastigotes (e.g., L. infantum) in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24°C.
-
Compound Preparation: Dissolve nitro-indazole test compounds in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Assay Plate Setup:
-
Dispense 100 µL of parasite suspension (1 x 10⁶ promastigotes/mL) into each well of a 96-well microtiter plate.
-
Add 100 µL of the diluted test compounds to the respective wells.
-
Include positive control wells (e.g., Amphotericin B) and negative control wells (medium with 0.5% DMSO).
-
-
Incubation: Incubate the plate at 24°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 24°C. The viable, metabolically active parasites will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 80 µL of a lysis buffer (e.g., 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) using non-linear regression analysis.
Anticancer Activity
Nitro-indazoles have demonstrated significant antiproliferative effects against various cancer cell lines, with the 6-nitro substitution being a particularly key feature for cytotoxic activity.[9]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
While the hypoxic bioactivation mechanism can play a role in solid tumors, other mechanisms are also prevalent. Certain N-[6-indazolyl]arylsulfonamides, derived from 6-nitroindazoles, have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in human tumor cell lines.[13] This suggests an interference with the mitotic machinery, potentially through interactions with tubulin or other cell cycle regulatory proteins.[13] One study on a potent indazole derivative (2f) confirmed that its anticancer effects were linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, the downregulation of the anti-apoptotic protein Bcl-2, a decrease in mitochondrial membrane potential, and an increase in intracellular ROS.[14]
Caption: Workflow for anticancer evaluation of nitro-indazoles.
Quantitative Data: In Vitro Antiproliferative Activity
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 6-Nitro-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC₅₀ | 5 - 15 | [4][9][15][16] |
| N-[6-Indazolyl]arylsulfonamides | A2780 (Ovarian Carcinoma) | IC₅₀ | 4.21 - 18.6 | [13] |
| N-[6-Indazolyl]arylsulfonamides | A549 (Lung Adenocarcinoma) | IC₅₀ | 4.21 - 18.6 | [13] |
| Indazole Derivative '2f' | 4T1 (Breast Cancer) | IC₅₀ | 0.23 - 1.15 | [14] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of nitro-indazoles on the cell cycle distribution of cancer cells.
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with the nitro-indazole compound at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated samples to the vehicle control.
Antimicrobial Activity
The utility of nitro-indazoles extends to antibacterial and antifungal applications, often leveraging similar bioreductive activation mechanisms as seen in parasites.
Spectrum of Activity
Derivatives of 6-nitro-1H-indazole have shown promising results against selected microorganisms.[9] For instance, certain 2-azetidinone derivatives were found to have in vitro antibacterial, antifungal, and antitubercular activities.[9] Additionally, specific 6-nitro-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated activity against Neisseria gonorrhoeae.[15] More recently, 5-nitro indazole acetamides have been designed and evaluated, with some compounds showing significant activity against Mycobacterium tuberculosis (H37Rv strain) with MIC values as low as 1.6 µg/mL.[17]
Quantitative Data: In Vitro Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 6-Nitro-benzo[g]indazole (13b) | Neisseria gonorrhoeae | MIC | 62.5 | [15] |
| 6-Nitro-benzo[g]indazole (12a) | Neisseria gonorrhoeae | MIC | 250 | [15] |
| 5-Nitro indazole acetamides | Mycobacterium tuberculosis H37Rv | MIC | 1.6 | [17] |
| 5-Nitro indazole acetamides | Aspergillus niger / Candida albicans | MIC | 50 | [17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of a compound.
-
Media Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. Start with a high concentration and dilute across the plate, leaving a final well as a growth control (no compound).
-
Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
Enzyme Inhibition: A Targeted Mechanism
Beyond broad cytotoxic effects, certain nitro-indazoles act as potent and selective inhibitors of specific enzymes, most notably Nitric Oxide Synthase (NOS).
Inhibition of Nitric Oxide Synthase (NOS)
7-Nitroindazole (7-NI) is a well-characterized and widely used inhibitor of NOS, with selectivity for the neuronal isoform (nNOS).[18][19] It acts as a competitive inhibitor with respect to the L-arginine substrate.[20] The inhibition of nNOS by 7-NI has been instrumental in studying the physiological and pathological roles of nitric oxide in the central nervous system.[18][21] This inhibition has been shown to produce anti-nociceptive (pain-relieving) effects in animal models without causing significant cardiovascular side effects like increased blood pressure, which is a common issue with non-selective NOS inhibitors.[18][19]
Caption: Inhibition of the nNOS pathway by 7-Nitroindazole.
Quantitative Data: NOS Inhibition
| Compound | Enzyme | Activity Metric | Value (µM) | Reference |
| 7-Nitroindazole (7-NI) | Mouse Cerebellar NOS | IC₅₀ | 0.47 | [18][19] |
| 7-Nitroindazole (7-NI) | Rat Hippocampal NOS | Apparent IC₅₀ | ~17 µg/mL (~104 µM) | [21] |
Conclusion and Future Perspectives
Nitro-substituted indazoles represent a versatile and highly tractable chemical scaffold for drug discovery. The nitro group is not merely a substituent but a key functional component that enables mechanisms of action ranging from broad-spectrum cytotoxicity via bioreduction to highly specific enzyme inhibition. The position of the nitro group, combined with other substitutions on the indazole ring, allows for the fine-tuning of biological activity, potency, and selectivity.[9] Significant potential has been demonstrated in antiparasitic, anticancer, and antimicrobial applications. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate the potent in vitro activities into safe and effective therapeutic agents.[22][23] The continued exploration of structure-activity relationships will undoubtedly uncover novel derivatives with enhanced efficacy and new therapeutic applications.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. svedbergopen.com [svedbergopen.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Target Identification and Validation for 5-Chloro-7-nitro-1H-indazole
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-tumor and anti-inflammatory effects.[1][2][3] 5-Chloro-7-nitro-1H-indazole is a specific, yet under-characterized, member of this family. While direct biological data for this compound is sparse, its structural features—namely the indazole core, a nitro group, and a halogen—suggest significant potential for therapeutic modulation of key biological targets. This guide deviates from a review of known targets to instead provide a comprehensive, forward-looking strategic workflow for the de novo identification, validation, and mechanistic elucidation of potential therapeutic targets for this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.
Introduction: The Therapeutic Potential of the Indazole Scaffold
Indazole derivatives have consistently demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to significant pharmacological activities.[1][4] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) underscore the clinical importance of this heterocyclic system.[1] The biological activity is often dictated by the substitution pattern on the indazole ring.
Notably, the nitro-substitution is a critical pharmacophore in many bioactive molecules. For instance, 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5][6] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promise as antileishmanial agents, potentially targeting the parasite's trypanothione reductase.[7] Furthermore, various 5-nitroindazole derivatives have been synthesized and evaluated for antiprotozoal and antineoplastic activities.[8][9]
Given this precedent, the structure of this compound provides a strong rationale for a systematic investigation into its potential targets. The presence of the 7-nitro group suggests nNOS as a primary hypothetical target, while the overall scaffold is highly amenable to binding within the ATP pocket of protein kinases. This guide outlines a multi-pronged approach, beginning with computational prediction and moving through unbiased experimental identification and rigorous validation.
Table 1: Established Target Classes for Substituted Indazole Derivatives
This table summarizes potential starting points for the investigation of this compound, based on activities reported for the broader indazole family.
| Target Class | Specific Examples | Representative Indazole Activity | Reference(s) |
| Protein Kinases | EGFR, FGFR, c-Kit, PDGFRβ, Pim Kinases, Aurora Kinases | Inhibition (Anti-cancer) | [1][4] |
| Nitric Oxide Synthases | Neuronal NOS (nNOS) | Selective Inhibition (Neuroprotection) | [5][6] |
| Parasitic Enzymes | Trypanothione Reductase (TryR) | Inhibition (Antileishmanial) | [7] |
| Immunomodulatory Enzymes | Indoleamine-2,3-dioxygenase 1 (IDO1) | Inhibition (Immuno-oncology) | [4] |
| Hypoxia-related Factors | Hypoxia Inducible Factor-1 (HIF-1) | Inhibition (Anti-cancer) | [4] |
| Metalloenzymes | Carbonic Anhydrases (CA) | Inhibition (Various) | [4] |
Part I: Predictive Target Assessment via In Silico Approaches
Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate high-probability hypotheses and prioritize experimental efforts. This in silico phase focuses on identifying potential protein targets based on the compound's structure.
Scientific Rationale
The principle of molecular recognition dictates that a molecule's structure determines its function and binding partners. By comparing this compound to vast databases of known ligands and protein structures, we can predict its likely interactome. This approach is cost-effective, rapid, and can reveal non-obvious target candidates.
Proposed In Silico Workflow
Caption: In Silico Target Prediction Workflow.
Detailed Protocol: Molecular Docking against Human Kinases
This protocol provides a representative workflow for docking this compound against a panel of human kinase domains.
-
Preparation of the Ligand (this compound):
-
Generate a 3D structure of the molecule using software like Avogadro or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a .pdb or .mol2 file format.
-
Using AutoDock Tools (ADT), assign Gasteiger charges and define rotatable bonds. Save the final prepared ligand file in .pdbqt format.
-
-
Preparation of Protein Targets:
-
Download crystal structures of desired human kinases (e.g., EGFR, FGFR1, c-Kit) from the Protein Data Bank (PDB). Select structures that contain a co-crystallized ligand in the ATP-binding site.
-
Using ADT or a similar tool (e.g., PyMOL), remove water molecules, co-factors (except essential ones like Mg²⁺), and the original ligand.
-
Add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein file in .pdbqt format.
-
-
Defining the Binding Site (Grid Box Generation):
-
Using ADT, define a 3D grid box centered on the active site. The coordinates of the co-crystallized ligand from the original PDB file are typically used to define the center of this box.
-
Ensure the grid box dimensions (e.g., 25Å x 25Å x 25Å) are large enough to encompass the entire ATP-binding pocket and allow for ligand rotation.
-
Generate the grid parameter file (.gpf) and run the autogrid command.
-
-
Running the Docking Simulation:
-
Create a configuration file (conf.txt) specifying the paths to the prepared ligand and protein .pdbqt files, the center of the grid box, and the dimensions.
-
Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the search.
-
Execute the docking run using the AutoDock Vina command line: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
Vina will output a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-scoring poses within the protein's active site using PyMOL or VMD.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. A strong correlation with known inhibitor binding modes suggests a higher probability of true interaction.
-
Part II: Unbiased Experimental Target Identification
While in silico methods are powerful for generating hypotheses, unbiased experimental approaches are critical for discovering novel or unexpected targets. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a gold-standard technique for this purpose.
Scientific Rationale
The AC-MS strategy relies on the principle of affinity purification. The small molecule ("bait") is immobilized on a solid support (e.g., sepharose beads). When a complex protein mixture (cell lysate) is passed over this support, proteins that specifically bind to the bait are captured and retained, while non-binding proteins are washed away. The captured proteins ("prey") are then eluted and identified by high-resolution mass spectrometry.
Proposed AC-MS Workflow
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Potential Mechanisms of Action of 5-Chloro-7-nitro-1H-indazole
An In-depth Technical Guide on the Core Mechanism of Action
Abstract: 5-Chloro-7-nitro-1H-indazole is a heterocyclic compound primarily utilized in pharmaceutical research as a versatile synthetic precursor for a range of bioactive molecules, particularly in the development of targeted therapies for cancer and inflammatory diseases.[1] While direct, comprehensive studies on its specific mechanism of action are not extensively documented, its structural architecture, featuring a nitro-substituted indazole core, allows for robust, evidence-based hypotheses regarding its potential biological targets. This guide synthesizes the established pharmacology of structurally analogous compounds to propose and explore three primary potential mechanisms of action: inhibition of Nitric Oxide Synthase (NOS), interference with DNA repair pathways via Poly(ADP-ribose) polymerase (PARP) inhibition, and antiprotozoal activity. We provide detailed experimental protocols to validate these hypotheses, offering a strategic framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[2][3] Its rigid structure and ability to form key hydrogen bond interactions allow it to bind with high affinity to a multitude of biological targets. This versatility is demonstrated by the number of FDA-approved drugs incorporating this moiety, such as Niraparib (a PARP inhibitor) and Axitinib (a tyrosine kinase inhibitor), which are used in oncology.[4] The addition of a nitro group, as seen in the broader class of nitroindazoles, often enhances biological activity, contributing to applications in oncology, infectious diseases, and inflammatory conditions.[5]
This compound: From Synthetic Intermediate to Therapeutic Candidate
Currently, this compound (CAS: 41926-18-5) is most frequently described as a chemical building block.[1][6][7] However, its close resemblance to well-characterized nitroindazole derivatives strongly suggests it may possess intrinsic biological activity. This guide focuses on elucidating its potential pharmacology by examining the established mechanisms of its closest structural relatives.
Hypothesized Mechanism I: Selective Inhibition of Nitric Oxide Synthase (NOS)
A compelling potential mechanism for this compound is the inhibition of nitric oxide synthase (NOS) enzymes. This hypothesis is strongly supported by the well-documented activity of its parent analog, 7-nitroindazole (7-NI).
Scientific Rationale: 7-NI is a widely recognized and selective inhibitor of neuronal nitric oxide synthase (nNOS) over other isoforms like endothelial (eNOS) and inducible (iNOS).[8][9] nNOS-mediated production of nitric oxide (NO) is implicated in various neuropathological processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[8] The mechanism involves the nitroindazole scaffold competing with the enzyme's cofactor, tetrahydrobiopterin, and interacting with the heme group in the active site.[8][10] Given the identical core structure, it is highly probable that this compound shares this inhibitory capability. The chloro-substitution at the 5-position may further modulate its potency and selectivity.
Signaling Pathway: nNOS Inhibition
The following diagram illustrates the proposed inhibitory action on the nitric oxide signaling pathway.
Caption: Proposed inhibition of nNOS by this compound, preventing NO synthesis.
Experimental Protocol: In Vitro NOS Inhibition Assay
This protocol quantifies the inhibitory effect of the compound on NOS activity by monitoring the conversion of L-arginine to L-citrulline.
-
Preparation of Reagents:
-
Prepare purified recombinant nNOS, eNOS, and iNOS enzymes.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT, 10 µM BH4, and 1 mM NADPH).
-
Prepare a stock solution of L-[³H]arginine.
-
Prepare stock solutions of this compound in DMSO at various concentrations. A known inhibitor like 7-NI should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the reaction buffer.
-
Add 5 µL of the test compound solution (or DMSO for control).
-
Add 10 µL of the respective NOS enzyme isoform.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 15 µL of L-[³H]arginine solution.
-
Incubate for 20 minutes at 37°C.
-
-
Termination and Detection:
-
Stop the reaction by adding 200 µL of stop buffer (e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA).
-
Transfer the reaction mixture to a cation-exchange resin column to separate L-[³H]arginine from L-[³H]citrulline.
-
Elute the L-[³H]citrulline with water and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value (the concentration causing 50% inhibition) by fitting the data to a dose-response curve. Compare IC50 values across the different NOS isoforms to determine selectivity.[11]
-
Hypothesized Mechanism II: PARP Inhibition and Synthetic Lethality
The indazole scaffold is a cornerstone of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, including the FDA-approved drug Niraparib.[12] This provides a strong basis for hypothesizing that this compound could function as a PARP inhibitor.
Scientific Rationale: PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[13] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into DSBs during replication. The cell's inability to repair these DSBs via HRR leads to cell death—a concept known as synthetic lethality.[13] Indazole-based PARP inhibitors function by mimicking the nicotinamide moiety of NAD+, the substrate for PARP, thereby blocking its catalytic activity.[13]
Logical Diagram: Synthetic Lethality via PARP Inhibition
Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.
Experimental Protocol: PARP-1 Inhibition and Cell Viability Assay
This two-part protocol first measures direct enzyme inhibition and then assesses the functional outcome in cancer cells.
Part A: In Vitro PARP-1 Inhibition Assay
-
Assay Principle: A colorimetric or fluorescent assay that measures the consumption of NAD+ or the incorporation of biotinylated ADP-ribose onto a histone substrate.
-
Procedure:
-
Coat a 96-well plate with histones.
-
Add recombinant human PARP-1 enzyme.
-
Add varying concentrations of this compound or a known inhibitor (e.g., Olaparib).
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unreacted substrates.
-
Add Streptavidin-HRP (Horseradish Peroxidase) and incubate.
-
Add HRP substrate (e.g., TMB) and measure the absorbance or fluorescence.
-
-
Analysis: A lower signal indicates greater PARP-1 inhibition. Calculate IC50 values as described previously.
Part B: Antiproliferative Assay in BRCA-Mutant Cells
-
Cell Lines: Use a pair of isogenic cell lines, one with functional BRCA1/2 (e.g., CAPAN-1 with reconstituted BRCA2) and one deficient (e.g., wild-type CAPAN-1). Alternatively, use known BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cell lines.[14]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72-96 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
-
Analysis: Compare the IC50 values between the BRCA-deficient and BRCA-proficient cell lines. A significantly lower IC50 in the deficient line is a strong indicator of synthetic lethality and PARP-inhibitory action.
Hypothesized Mechanism III: Antiprotozoal Activity
Nitro-heterocyclic compounds are foundational in treating parasitic infections.[15] Research on related chloro-nitro-indazoles has demonstrated potent activity against various protozoa, suggesting a similar potential for this compound.
Scientific Rationale: A study on 3-chloro-6-nitro-1H-indazole derivatives identified promising antileishmanial activity.[16] Molecular docking studies from this research suggested that these compounds target trypanothione reductase (TryR), an enzyme unique to trypanosomatid parasites and essential for their survival against oxidative stress.[16] The indazole scaffold fits within the enzyme's active site, inhibiting its function. The chloro and nitro substitutions are often crucial for this activity.[5][16]
Experimental Protocol: Antileishmanial Activity Assay
-
Parasite Culture: Culture Leishmania infantum promastigotes in appropriate media until they reach the logarithmic growth phase.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of parasite suspension (e.g., 1x10⁶ promastigotes/mL).
-
Add 100 µL of media containing serial dilutions of this compound. Use a known antileishmanial drug like Amphotericin B as a positive control.
-
Incubate the plates at 26°C for 72 hours.
-
-
Viability Assessment:
-
Add a viability reagent such as resazurin or MTT.
-
Incubate for another 4-24 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%.
Integrated Experimental Workflow and Future Directions
To efficiently validate the therapeutic potential of this compound, a tiered screening approach is recommended. This workflow prioritizes broad activity screening before delving into specific mechanistic studies.
Caption: A tiered workflow for validating the biological action of the compound.
Conclusion
While this compound is established as a valuable synthetic intermediate, its structural features strongly suggest a high potential for direct biological activity. This guide outlines three plausible, evidence-based mechanisms of action: NOS inhibition, PARP inhibition, and antiprotozoal activity. The detailed protocols provided herein offer a clear and actionable path for researchers to systematically test these hypotheses. Such investigations are crucial to unlock the full therapeutic potential of this compound and could pave the way for its development as a novel agent in oncology, neuroscience, or infectious disease.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 9. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-Chloro-7-nitro-1H-indazole derivatives
An In-Depth Technical Guide to the Synthesis of 5-Chloro-7-nitro-1H-indazole Derivatives
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, substituted indazoles, such as this compound, are pivotal intermediates in the synthesis of targeted therapeutics, most notably tyrosine kinase inhibitors like Pazopanib. This technical guide provides a comprehensive overview of a robust and well-precedented synthetic pathway to this compound. It is intended for researchers, medicinal chemists, and process development professionals. The guide details the strategic approach, underlying reaction mechanisms, a step-by-step experimental protocol adapted from analogous transformations, and key analytical considerations.
Introduction and Strategic Significance
Indazole and its derivatives are bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of the indazole ring dictates its biological target and pharmacological profile. The compound this compound (CAS 41926-18-5) has emerged as a critical building block in pharmaceutical development.
Its primary significance lies in its role as a key intermediate for the synthesis of Pazopanib, an FDA-approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The chloro and nitro substituents provide essential handles for subsequent functionalization, allowing for the construction of the complex molecular architecture of the final active pharmaceutical ingredient (API). A reliable and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.
This guide focuses on the most direct and industrially relevant synthetic approach: the intramolecular cyclization of a substituted o-toluidine derivative via a diazotization reaction.
Proposed Synthetic Pathway: A Mechanistic Perspective
The chosen synthetic route leverages the classical and highly reliable Davis-Beirut reaction (a type of indazole synthesis from o-alkylanilines) to construct the indazole core. The overall workflow begins with the commercially available precursor, 4-chloro-2-methyl-6-nitroaniline.
A-Technical-Guide-to-the-Discovery-and-History-of-Nitro-Substituted-Indazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Esteemed for their versatile pharmacological activities, nitro-substituted indazoles have carved a significant niche in medicinal chemistry.[1] This in-depth guide explores the discovery, history, and core scientific attributes of these heterocyclic compounds.[1] This document provides a comprehensive overview of their synthesis, key experimental protocols, and the signaling pathways they modulate, presented for the scientific community engaged in drug discovery and development.[1]
A Historical Overview of Indazole and its Nitro-Substituted Derivatives
The journey of indazole chemistry began in the late 19th century.[1] While Emil Fischer is credited with the first synthesis of an indazole derivative, specifically an oxo-substituted indazolone, around 1883, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century.[1][2] Fischer's initial work, though not yielding the parent indazole, was a crucial first step in recognizing this new heterocyclic system which he named "indazol".[2]
Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers.[1] Their work in the early 1900s laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.[1][3] The Jacobson and Huber method, discovered in 1908, involved heating N-nitrosobenzo-o-toluidine in boiling benzene to produce indazole.[3][4][5] Auwers and colleagues later utilized a similar approach with substituted N-nitroso-o-acetotoluidides to prepare chloro-substituted indazoles.[3]
The mid-20th century saw the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole.[1] A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature.[1] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[1] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.[1]
Foundational Synthetic Methodologies
The synthesis of nitro-substituted indazoles relies on several key chemical transformations. The choice of a particular synthetic route often depends on the desired substitution pattern on the indazole core.
Jacobson and Huber Synthesis and its Modifications
The Jacobson and Huber synthesis is a classical method for preparing the indazole ring system. It involves the intramolecular cyclization of N-nitroso-o-toluidide derivatives. Mechanistic studies have shown this reaction to be an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[4] While the original procedure provided a modest yield, it has been optimized to be nearly quantitative.[4]
A more convenient modification of this method utilizes N-acetyl-o-toluidide as the starting material, which is then nitrosated and cyclized. This approach is often more practical for larger-scale syntheses as it avoids the solubility issues associated with o-benzotoluidide.[4]
Experimental Protocol: Synthesis of 5-Nitroindazole via Modified Jacobson-Huber Reaction
This procedure is adapted from established methods for the synthesis of substituted indazoles.[3][6]
-
Step 1: Acetylation of 2-methyl-4-nitroaniline.
-
Dissolve 2-methyl-4-nitroaniline in acetic anhydride.
-
Heat the mixture gently to initiate the reaction.
-
Cool the reaction mixture and pour it into water to precipitate the acetylated product.
-
Filter and wash the solid with water to obtain N-(2-methyl-4-nitrophenyl)acetamide.
-
-
Step 2: Nitrosation and Cyclization.
-
Dissolve the N-(2-methyl-4-nitrophenyl)acetamide in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into ice water to precipitate the crude 5-nitroindazole.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
-
Synthesis from o-Fluoronitrobenzaldehydes
A versatile method for the synthesis of 5-nitroindazole involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.[6][7] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Experimental Protocol: Synthesis of 5-Nitroindazole from 2-Fluoro-5-nitrobenzaldehyde [6]
-
Step 1: Hydrazone Formation and Cyclization.
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in a suitable solvent such as DMF.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Continue stirring for a few hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 5-nitroindazole.
-
Purify by recrystallization or column chromatography.
-
Physicochemical Properties and Structural Elucidation
The position of the nitro group on the indazole ring significantly influences the physicochemical properties of the molecule, such as its acidity, basicity, and electronic distribution. These properties, in turn, affect the compound's biological activity and pharmacokinetic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Nitroindazole | C₇H₅N₃O₂ | 163.13 | ~207 |
| 7-Nitroindazole | C₇H₅N₃O₂ | 163.13 | Not specified |
Table 1: Physicochemical Properties of Selected Nitroindazoles.[7][8]
Structural elucidation of newly synthesized nitro-substituted indazoles is typically achieved using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the indazole core structure and the position of the nitro group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its structure.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the N-H bond of the indazole ring and the nitro group.
-
X-ray Crystallography: Can provide the definitive three-dimensional structure of the molecule in the solid state.[9]
Applications in Medicinal Chemistry and Drug Development
Nitro-substituted indazoles have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][10] The nitro group, while sometimes associated with toxicity, can be a key pharmacophore, participating in crucial interactions with biological targets.[11]
Antiprotozoal and Antibacterial Activity
Many compounds containing a nitro group within a heterocyclic structure exhibit antiprotozoal activity.[12] This is also true for nitro-substituted indazoles. Several 5-nitroindazole derivatives have shown significant activity against parasites like Trichomonas vaginalis and Trypanosoma cruzi, the causative agents of trichomoniasis and Chagas disease, respectively.[9][12] The mechanism of action is often linked to the reductive metabolism of the nitro group within the parasite, leading to the formation of cytotoxic radical species.[13]
Similarly, nitro-substituted indazoles have been investigated for their antibacterial properties, particularly against anaerobic bacteria and mycobacteria.[14]
Anticancer Activity
Certain nitro-substituted indazoles have been evaluated for their potential as anticancer agents.[9][10] For instance, some derivatives have shown antiproliferative activity against various cancer cell lines, including lung carcinoma.[15] The indazole scaffold itself is present in several commercially successful anticancer drugs like axitinib and pazopanib.[16]
Enzyme Inhibition: Nitric Oxide Synthase (NOS)
A notable application of nitro-substituted indazoles is in the inhibition of nitric oxide synthase (NOS) enzymes. 7-Nitroindazole (7-NI) is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS).[8][17] nNOS is involved in various physiological and pathological processes in the nervous system. By inhibiting nNOS, 7-NI can modulate neuronal signaling and has been investigated for its potential neuroprotective, antinociceptive, and anxiolytic effects.[8]
Signaling Pathway Visualization
Caption: 7-Nitroindazole inhibition of the nNOS pathway.
Bioisosteric Replacement
In drug design, the nitro group can sometimes be a liability due to potential toxicity. Therefore, bioisosteric replacement is a common strategy to mitigate these risks while retaining or improving biological activity. A bioisostere is a substituent that has similar physical or chemical properties to the original group and elicits a similar biological response.[18] For the nitro group, potential bioisosteres include the cyano group, sulfone derivatives, and certain five-membered heterocycles.[11][18] The trifluoromethyl group has also been successfully used as a bioisostere for the aliphatic nitro group.[19] The indazole ring itself can act as a bioisostere for a phenol group, which can be advantageous in improving metabolic stability.[20]
Logical Relationships in Bioisosteric Replacement
Caption: Logical relationships in nitro-indazole SAR studies.
Future Directions
The field of nitro-substituted indazoles continues to evolve. Modern synthetic methods, such as biocatalysis using nitroreductases, are being explored to develop more sustainable and efficient routes to these compounds.[16] Furthermore, the application of computational methods and quantitative structure-activity relationship (QSAR) studies is aiding in the rational design of new nitro-substituted indazole derivatives with enhanced potency and selectivity for various therapeutic targets.[9][12] The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics to address a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chloro-7-nitro-1H-indazole: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 5-Chloro-7-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights to ensure a successful synthesis. The protocol is designed for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics. The chloro and nitro groups offer versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. Indazole derivatives have shown promise as potent kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.
Synthetic Strategy: Diazotization and Intramolecular Cyclization
The synthesis of this compound is achieved through a classical and reliable two-step, one-pot reaction sequence starting from 4-Chloro-2-methyl-6-nitroaniline. The core of this synthesis involves:
-
Diazotization: The primary aromatic amine of the starting material is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1][2] This reactive intermediate is crucial for the subsequent cyclization.
-
Intramolecular Cyclization: The diazonium salt undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the methyl group, leading to the formation of the indazole ring system. This type of reaction is a well-established method for the synthesis of indazoles from ortho-toluidine derivatives.[3][4]
The overall reaction scheme is depicted below:
Figure 1. Overall synthetic scheme for this compound.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4-Chloro-2-methyl-6-nitroaniline | C₇H₇ClN₂O₂ | 186.60 | ≥98% | Major Chemical Supplier |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Major Chemical Supplier |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 95-98% | Major Chemical Supplier |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Major Chemical Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Major Chemical Supplier |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Major Chemical Supplier |
| Deionized Water | H₂O | 18.02 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Major Chemical Supplier |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocol
Safety Precaution: This procedure involves the use of corrosive acids and potentially unstable diazonium intermediates. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Diazotization and Cyclization
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 4-Chloro-2-methyl-6-nitroaniline (10.0 g, 53.6 mmol).
-
Acidic Suspension: To the flask, add glacial acetic acid (50 mL) and concentrated sulfuric acid (10 mL). Stir the mixture to obtain a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[1]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (4.0 g, 58.0 mmol) in deionized water (15 mL).
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled suspension of 4-Chloro-2-methyl-6-nitroaniline over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The completion of diazotization can be qualitatively checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
Cyclization: After confirming the completion of diazotization, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C for 1-2 hours. The color of the reaction mixture will typically change, indicating the progress of the cyclization.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water. A precipitate will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a desiccator under vacuum or in a vacuum oven at 40-50 °C.
-
Recrystallization: For further purification, recrystallize the crude solid from an ethyl acetate/hexane solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.[5][6]
-
Infrared Spectroscopy (IR): Identify the characteristic functional groups.
| Property | Value |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| Appearance | Solid |
| Purity | ≥97% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete diazotization | Ensure the reaction temperature is maintained at 0-5 °C during nitrite addition. Check for excess nitrous acid with starch-iodide paper. |
| Decomposition of diazonium salt | Do not exceed 5 °C during diazotization. Proceed to the cyclization step promptly after diazotization is complete. | |
| Impure Product | Incomplete reaction | Ensure the cyclization step is carried out at the recommended temperature and for the specified duration. |
| Insufficient washing | Wash the crude product thoroughly with water to remove any residual acids and salts. | |
| Inefficient recrystallization | Use the appropriate solvent system and ensure slow cooling to obtain pure crystals. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The causality-driven explanations for each experimental choice aim to empower the user with a deeper understanding of the underlying chemistry, facilitating successful and reproducible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
Application Notes and Protocols for the Analytical Characterization of 5-Chloro-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-7-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, characterized by the presence of a halogen, a nitro group, and an indazole core, necessitates a multi-faceted analytical approach for unambiguous characterization and quality control. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this molecule. The methodologies described herein are designed to be robust starting points for researchers engaged in the synthesis, purification, and application of this compound and its analogs.
The chemical structure and fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₄ClN₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 197.58 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 41926-18-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity (Typical) | ≥97% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | 4°C, protect from light | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the substitution pattern on the indazole ring.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups.
-
Aromatic Protons: The protons on the benzene ring portion of the indazole will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on their relative positions to the substituents.
-
N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, often appearing above δ 10 ppm.
Predicted ¹³C NMR Spectral Characteristics
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbons attached to the electronegative chloro and nitro groups will be significantly deshielded and appear at a lower field.
Experimental Protocol for NMR Analysis
Figure 1: A generalized workflow for acquiring and processing NMR spectra of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for indazole derivatives as it helps in observing the exchangeable N-H proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline correction on the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both spectra to the corresponding protons and carbons in the molecule, aided by knowledge of chemical shift trends for substituted indazoles.[1][2]
-
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight of this compound and providing structural information through fragmentation analysis.
Expected Mass Spectral Data
The nominal mass of this compound is 197 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Predicted Collision Cross Section Data for various adducts: [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 198.00648 | 134.5 |
| [M+Na]⁺ | 219.98842 | 145.3 |
| [M-H]⁻ | 195.99192 | 135.9 |
Fragmentation Pattern
The fragmentation of nitroaromatic compounds in the mass spectrometer can be complex. Common fragmentation pathways for nitroindazoles may involve the loss of the nitro group (NO₂) or parts of it (e.g., NO).[4] The fragmentation pattern can provide valuable information for structural confirmation.
Experimental Protocol for LC-MS Analysis
Figure 2: A typical workflow for the LC-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.
-
Prepare the mobile phases. A common choice for reversed-phase LC-MS is Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
LC-MS System Parameters (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to determine the optimal ionization.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to the compound.
-
Extract the mass spectrum for this peak and identify the molecular ion cluster.
-
If using tandem MS (MS/MS), analyze the fragmentation pattern to gain further structural insights.
-
For HRMS data, use the accurate mass to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC with UV detection is a robust and widely used technique for determining the purity of this compound and for quantitative analysis.
Method Development Considerations
Given the polar nature of the nitro group and the aromatic system, a reversed-phase HPLC method is a suitable starting point. The choice of stationary phase and mobile phase composition is crucial for achieving good peak shape and resolution from potential impurities.
Experimental Protocol for HPLC-UV Analysis
Figure 3: A general workflow for the HPLC-UV analysis of this compound.
Step-by-Step Protocol:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Prepare a working solution by diluting the stock solution with the mobile phase.
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) to control the pH. Degas the mobile phase before use.
-
-
HPLC System Parameters (Starting Point):
-
Column: A C18 or a Phenyl stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Phenyl columns can offer alternative selectivity for aromatic and nitro-containing compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitor at a wavelength where the compound has significant absorbance, which can be determined by UV-Vis spectroscopy (likely in the range of 254-350 nm for a nitroaromatic compound).[5][6]
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities in the chromatogram.
-
Calculate the purity of the sample using the area percent method.
-
For quantification, generate a calibration curve using standards of known concentrations.
-
Complementary Analytical Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
N-H Stretch: A broad peak in the region of 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[1]
-
C=C and C=N Stretches: Peaks in the 1650-1450 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
Protocol: The spectrum can be acquired using a KBr pellet or by Attenuated Total Reflectance (ATR).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC-UV detection. Nitroaromatic compounds typically exhibit strong absorption in the UV region.[5][7]
Protocol: Dissolve a small amount of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) and record the spectrum over a range of 200-400 nm.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound. The experimentally determined percentages should be within ±0.4% of the theoretical values for C₇H₄ClN₃O₂.
Conclusion
The comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. NMR spectroscopy is paramount for unambiguous structure elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation information. HPLC is the workhorse for purity determination and quantification. Complementary techniques such as FT-IR, UV-Vis, and elemental analysis provide additional confirmatory evidence of the compound's identity and purity. The protocols outlined in this guide serve as a robust starting point for researchers, enabling the reliable and accurate characterization of this important heterocyclic compound.
References
- 1. rsc.org [rsc.org]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. m.youtube.com [m.youtube.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Application Note & Protocols for the Purification of 5-Chloro-7-nitro-1H-indazole
For: Researchers, scientists, and drug development professionals
Abstract
5-Chloro-7-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This document provides a comprehensive guide to the purification of this compound, detailing two primary methods: recrystallization and silica gel column chromatography. The protocols are designed to be robust and reproducible, enabling the isolation of high-purity material suitable for demanding research and development applications.
Introduction: The Imperative of Purity
The indazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide spectrum of biological activities.[1] The presence of impurities in a synthetic intermediate like this compound can lead to the formation of undesired side products, complicate reaction monitoring and product characterization, and ultimately result in lower yields and compromised biological assay results. Therefore, effective purification is a cornerstone of its synthetic utility.
This guide provides detailed protocols for achieving high purity of this compound, moving beyond a simple list of steps to explain the rationale behind the chosen methodologies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [2][3] |
| Molecular Weight | 197.58 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥97% | [3] |
| CAS Number | 41926-18-5 | [2] |
The presence of both a chloro and a nitro group on the indazole ring influences its polarity and solubility, which are key considerations for both recrystallization and chromatography.
Purification Strategy: A Decision-Making Framework
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. Below is a decision-making workflow to guide the selection of the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly when the desired compound is the major component of the crude material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Rationale and Solvent Selection
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For nitroindazole derivatives, polar protic solvents are often a good starting point. For instance, 5-nitroindazole can be effectively recrystallized from methanol.[4] Given the structural similarity, a similar solvent system is a logical starting point for this compound.
Protocol for Recrystallization
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask, just enough to create a slurry.
-
Heat the mixture to a gentle boil with stirring.
-
Gradually add more hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The hot solution should then be filtered through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Method 2: Silica Gel Column Chromatography
For more complex mixtures or when impurities have similar solubility profiles to the target compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system).
Principle and Mobile Phase Selection
The polarity of the eluent is critical for successful separation. A common strategy is to start with a non-polar solvent and gradually increase the polarity. For indazole derivatives, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is often effective.[5][6][7] The optimal ratio can be determined by thin-layer chromatography (TLC).
Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity. The melting point of the related 5-nitroindazole is 208-209 °C.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of impurity peaks is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds can be potentially explosive and should be handled with care. Avoid grinding or subjecting the material to shock.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[8]
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of method will depend on the specific circumstances of the synthesis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-purity this compound for their research and development needs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Allyl-3-chloro-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. achmem.com [achmem.com]
Application Notes and Protocols for the Biological Screening of 5-Chloro-7-nitro-1H-indazole
Introduction: Unveiling the Potential of a Nitro-Substituted Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including several FDA-approved anti-cancer drugs.[1] The introduction of a nitro group to the heterocyclic system, as seen in 5-Chloro-7-nitro-1H-indazole, offers intriguing possibilities for drug discovery. Nitro-aromatic compounds are known to be susceptible to bioreductive activation, a process that can lead to the generation of reactive nitrogen species with cytotoxic effects. This mechanism is a cornerstone of the activity of several antimicrobial and anticancer agents.[2] Furthermore, the related compound 7-nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), suggesting that compounds of this class may have utility as modulators of key enzymatic pathways.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate the biological evaluation of this compound. We present a series of detailed protocols for a tiered screening approach, starting with broad cytotoxicity profiling and moving towards more specific antiprotozoal and enzyme inhibition assays. The experimental choices outlined herein are grounded in the established biological activities of structurally related nitroindazoles, providing a rational basis for screening this novel compound.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for robust assay design.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [5][6][7][8] |
| Molecular Weight | 197.58 g/mol | [5][6][7][8] |
| CAS Number | 41926-18-5 | [6] |
| Appearance | Solid | |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | [5] |
| logP | 2.12 | [5] |
Note: For all experimental procedures, it is critical to first determine the solubility of this compound in the relevant assay buffers and culture media. A stock solution in a polar aprotic solvent such as DMSO is recommended, with subsequent dilution into aqueous media. Ensure that the final DMSO concentration in the assays is kept constant across all conditions and is non-toxic to the cells or enzymes being tested (typically ≤ 0.5%).
Proposed Screening Cascade for this compound
Given the known activities of related nitroindazoles, a logical screening cascade would begin with broad assessments of cytotoxicity, followed by more specific assays targeting protozoan parasites and relevant enzymes.
PART 1: Cytotoxicity and Antiproliferative Screening
The initial step is to assess the compound's general cytotoxicity to establish a therapeutic window and guide concentration ranges for subsequent assays.
Protocol 1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a relevant panel)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
PART 2: Antiprotozoal Activity Screening
Derivatives of nitroindazoles have shown promising activity against various protozoan parasites.[10][11][12] Screening against Leishmania and Trypanosoma species is therefore a rational next step.
Protocol 2.1: In Vitro Antileishmanial Assay (Promastigote Model)
This protocol assesses the compound's ability to inhibit the growth of the extracellular, motile promastigote form of Leishmania.
Materials:
-
Leishmania species (e.g., L. infantum, L. major) promastigotes
-
M199 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution
-
Resazurin solution (0.125 mg/mL in PBS)
-
Positive control (e.g., Amphotericin B)
-
96-well flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium at 26°C until they reach the mid-logarithmic growth phase.
-
Assay Setup: Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh medium.
-
Compound Addition: Dispense 100 µL of the parasite suspension into the wells of a 96-well plate. Add 1 µL of the serially diluted this compound stock solution to achieve the desired final concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
PART 3: Mechanistic and Target-Based Assays
Based on the structure of this compound, investigating its potential as an enzyme inhibitor, particularly of nitric oxide synthases, is a logical step.
Potential Mechanism of Action: Bioreduction and Oxidative Stress
The nitro group in heterocyclic compounds is often a substrate for nitroreductase enzymes present in both mammalian cells and various pathogens. This reduction can lead to the formation of cytotoxic radicals.
Protocol 3.1: Nitric Oxide Synthase (NOS) Inhibition Assay
This biochemical assay measures the activity of NOS by monitoring the conversion of L-arginine to L-citrulline. 7-nitroindazole is a known inhibitor of nNOS.[3][4][13]
Materials:
-
Recombinant human nNOS, eNOS, or iNOS
-
L-[³H]Arginine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with cofactors: NADPH, FAD, FMN, BH₄, and calmodulin)
-
This compound stock solution
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, L-[³H]Arginine, and the NOS enzyme.
-
Inhibitor Addition: In a microcentrifuge tube, add the desired concentration of this compound or vehicle control.
-
Initiate Reaction: Add the reaction mix to the tubes to start the reaction. Incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex resin. L-[³H]Arginine binds to the resin, while the product, L-[³H]Citrulline, flows through.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the percentage of NOS inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
Conclusion and Future Directions
This document provides a strategic and methodologically sound approach to the initial biological characterization of this compound. The proposed screening cascade allows for an efficient evaluation of its potential as a cytotoxic, antiprotozoal, or enzyme-inhibitory agent. Positive "hits" in these primary assays should be followed by more extensive secondary screening, including evaluation against a broader panel of cancer cell lines, different species and life-cycle stages of parasites, and selectivity profiling against related enzymes. Ultimately, these in vitro studies will pave the way for potential in vivo evaluation and further development of this promising chemical scaffold.
References
- 1. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 7. achmem.com [achmem.com]
- 8. chemscene.com [chemscene.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 5-Chloro-7-nitro-1H-indazole as a Potential Kinase Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Quest for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for the design of new inhibitors.[1]
This document provides a framework for the characterization of 5-Chloro-7-nitro-1H-indazole (CAS: 41926-18-5), a commercially available indazole derivative, as a potential chemical probe for kinase studies.[3][4][5][6] While its specific biological targets are not yet extensively documented in publicly available literature, its structural features—a halogenated and nitrated indazole ring—suggest the potential for interaction with kinase active sites. This guide, therefore, presents a strategic workflow and detailed protocols for researchers to systematically evaluate the kinase inhibitory potential of this and other novel compounds.
Physicochemical Properties of this compound
A clear understanding of the test compound's properties is the first step in any screening cascade.
| Property | Value | Source |
| CAS Number | 41926-18-5 | [3][4][5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [3][5] |
| Molecular Weight | 197.58 g/mol | [5] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [5] |
| SMILES | O=--INVALID-LINK--[O-] | [5] |
Proposed Workflow for Characterization as a Kinase Probe
The following workflow provides a logical progression from broad, initial screening to more focused cellular validation. This systematic approach is designed to identify the kinase targets of this compound, determine its potency and selectivity, and confirm its activity in a biological context.
Protocols for Kinase Probe Characterization
The following protocols are generalized methodologies that serve as a starting point. Optimization of buffer conditions, substrate concentrations, and incubation times for specific kinases is highly recommended.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust method for initial screening and IC50 determination.[7]
Materials:
-
This compound (stock solution in 100% DMSO)
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. For a 10 µM final concentration in the assay, the highest concentration in this series would be 2 mM (assuming a 200x dilution into the final assay).
-
-
Reaction Setup (5 µL total volume):
-
Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the kinase and substrate in Kinase Assay Buffer).
-
Initiate the reaction by adding 2.5 µL of a 2x ATP solution (in Kinase Assay Buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP produced.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
For IC50 determination, normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol determines if the compound can inhibit the phosphorylation of a kinase's substrate within a cellular context, confirming on-target activity.[2]
Materials:
-
Cancer cell line known to have active signaling through the target kinase.
-
Complete cell culture medium.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: one specific for the phosphorylated form of the substrate (p-Substrate), one for the total substrate, and one for a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity. A decrease in the p-Substrate signal with increasing compound concentration indicates target engagement and inhibition.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total substrate and a loading control like GAPDH.
-
Data Interpretation and Next Steps
The successful characterization of this compound as a kinase probe hinges on the data generated from these assays.
-
Potent and Selective: If the compound shows a low nanomolar IC50 against a specific kinase (or a small number of related kinases) and is significantly less active against others, it could be a valuable selective probe.
-
Potent and Multi-Targeted: If the compound potently inhibits several kinases across different families, it may be a useful multi-kinase inhibitor, though its utility as a specific probe is diminished.[2]
-
Cellular Activity: A good probe should exhibit activity in cellular assays at a concentration reasonably close to its biochemical IC50. A large discrepancy may indicate poor cell permeability or off-target effects.
Upon successful characterization, further studies could involve co-crystallization with the target kinase to elucidate the binding mode, comprehensive kinome-wide profiling to fully map its selectivity, and use in cell-based pathway analysis and in vivo proof-of-concept studies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 4. 41926-18-5|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. achmem.com [achmem.com]
- 7. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 5-Chloro-7-nitro-1H-indazole
Abstract
These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of the novel synthetic compound, 5-Chloro-7-nitro-1H-indazole. The protocols detailed herein are grounded in established methodologies championed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[1][2][3][4][5][6] This guide is designed to be a self-validating system, explaining the scientific rationale behind each experimental step, from initial screening to determining the minimal concentrations required for antimicrobial action. We will cover essential assays including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the disk diffusion method for a preliminary assessment of activity. Furthermore, this document will touch upon the putative mechanism of action for nitroaromatic compounds and the importance of preliminary cytotoxicity screening.
Introduction: The Scientific Rationale
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[7] Indazole derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The subject of this guide, this compound, possesses a nitroaromatic moiety, a functional group present in several clinically used antimicrobial agents.[8][9][10][11]
The Nitroaromatic Hypothesis: A Reductive Activation Approach
The antimicrobial activity of many nitroaromatic compounds is contingent upon the reductive bioactivation of the nitro group within the target microorganism.[9][10][11][12] This process, often catalyzed by microbial nitroreductases, generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion.[9][11][13] These reactive species can induce cellular damage through various mechanisms, such as oxidative stress and covalent modification of critical biomolecules like DNA, ultimately leading to cell death.[11] This proposed mechanism underscores the potential selectivity of such compounds, as the activating enzymes may be more prevalent or active in certain microbial species.
The following workflow provides a logical progression for the assessment of this compound's antimicrobial potential.
Caption: Experimental workflow for antimicrobial assessment.
Essential Materials and Preparations
Compound Handling
This compound is a solid chemical compound.[14] For all experimental procedures, it is crucial to prepare a stock solution of known concentration.
-
Compound: this compound (Molecular Weight: 197.58 g/mol )[14][15]
-
Solvent Selection: Due to the aromatic nature of the compound, a solvent such as Dimethyl Sulfoxide (DMSO) is recommended for initial solubilization. It is imperative to perform a solvent toxicity control in all assays to ensure that the observed antimicrobial effects are not attributable to the solvent.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in 100% DMSO to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
Microbial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used to determine the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria.
Table 1: Recommended Bacterial Strains for Initial Screening
| Microorganism | Gram Stain | ATCC Number | Rationale |
| Staphylococcus aureus | Positive | 25923 | A common cause of skin and soft tissue infections, and nosocomial infections. |
| Escherichia coli | Negative | 25922 | A frequent cause of urinary tract infections and gastrointestinal illness. |
| Pseudomonas aeruginosa | Negative | 27853 | An opportunistic pathogen known for its intrinsic and acquired resistance. |
| Enterococcus faecalis | Positive | 29212 | A notable cause of hospital-acquired infections. |
| Klebsiella pneumoniae | Negative | 700603 | A significant pathogen in pneumonia and bloodstream infections. |
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for routine susceptibility testing of non-fastidious bacteria.[16]
-
Inoculum Preparation: For all assays, a standardized inoculum is critical. This is achieved by adjusting the turbidity of a bacterial suspension in sterile saline or broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[17]
Phase 1: Preliminary Screening - The Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.[18][19][20][21] It is a cost-effective and straightforward method for initial screening.[22]
Principle
A sterile paper disk impregnated with a known amount of the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient.[18][19] If the compound is active, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[21] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Step-by-Step Protocol
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Prepare and Apply Disks:
-
Aseptically apply sterile blank paper disks (6 mm diameter) to the inoculated agar surface.
-
Pipette a specific volume (e.g., 10 µL) of the this compound stock solution onto a disk. The amount of compound per disk should be recorded (e.g., 100 µ g/disk ).
-
Gently press the disks to ensure complete contact with the agar.[23]
-
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. A zone of inhibition suggests that the compound has antimicrobial activity.
Phase 2: Quantitative Assessment
Following a positive result in the preliminary screening, a quantitative assessment is necessary to determine the potency of this compound. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][24]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][25][26]
-
Prepare Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB.[17] The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Prepare Inoculum: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.[24] The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Positive Control: Include a standard antibiotic with a known MIC for the test strains.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[17][25]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[17][24] This can be assessed visually or with a plate reader.
Table 2: Template for MIC Data Presentation
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 25923 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| E. faecalis ATCC 29212 | ||
| K. pneumoniae ATCC 700603 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[27][28][29] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Perform MIC Assay: The MBC assay is performed as a continuation of the MIC assay.[27]
-
Subculturing: After determining the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and the wells with higher concentrations) and plate it onto MHA plates.[27][30]
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[27][28][29]
Caption: Workflow for MIC and MBC determination.
Phase 3: Preliminary Safety Assessment
Before a compound can be considered a viable therapeutic candidate, a preliminary assessment of its toxicity to mammalian cells is essential.[7] The MTT assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.
Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxicity. It is recommended to test the compound against a non-cancerous human cell line, such as HEK293, to assess its general toxicity.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust and standardized approach to evaluating the antimicrobial potential of this compound. A positive outcome from these assays, demonstrating potent antimicrobial activity and low cytotoxicity, would warrant further investigation. Subsequent studies could include time-kill kinetic assays, assessment of activity against resistant strains and biofilms, and elucidation of the precise mechanism of action.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. nih.org.pk [nih.org.pk]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. darvashco.com [darvashco.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 15. chemscene.com [chemscene.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. asm.org [asm.org]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phytochemical Screening and Antibacterial Activity Evaluation of Seed Oils from Tylosema esculentum, Schinziophyton rautanenii, Bauhinia petersiana, and Citrullus lanatus (Thunb.) Mansf. in Botswana [scirp.org]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. benchchem.com [benchchem.com]
- 27. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking Studies of 5-Chloro-7-nitro-1H-indazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 5-Chloro-7-nitro-1H-indazole. Indazole and its derivatives represent a critical scaffold in medicinal chemistry, with known activities across a range of therapeutic areas including oncology, and infectious and neurological diseases[1][2]. This guide outlines the scientific rationale for target selection based on the known bioactivity of similar chloro-nitro-indazole compounds, provides detailed, step-by-step protocols for ligand and protein preparation, docking execution using the widely accessible AutoDock Vina software, and a framework for the critical analysis and validation of docking results. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insight.
Rationale and Target Selection
The successful application of molecular docking begins with the logical selection of protein targets. While direct experimental data on this compound is limited, a robust strategy involves selecting targets based on the established biological activities of structurally related nitroindazole derivatives.
-
Antiparasitic Activity: Numerous studies have demonstrated the potent antiparasitic effects of nitro-heterocyclic compounds, including nitroindazoles, against protozoan parasites like Leishmania and Trypanosoma cruzi[1][3][4]. Specifically, 3-chloro-6-nitro-1H-indazole derivatives have shown significant inhibitory activity against Leishmania species[5][6][7]. A key enzyme in the parasite's unique thiol-redox metabolism, Trypanothione Reductase (TryR) , is a validated drug target and has been successfully used in docking studies of indazole derivatives[5][6].
-
Neurological and Inflammatory Activity: Nitroindazoles are well-documented inhibitors of Nitric Oxide Synthases (NOS) , enzymes critical in signaling pathways related to neurological and inflammatory conditions[1]. Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegenerative diseases, making selective nNOS inhibitors desirable therapeutic candidates[1][8].
Based on this evidence, the following proteins are selected as primary targets for this docking protocol.
| Target Protein | Organism | PDB ID | Rationale for Selection |
| Trypanothione Reductase (TryR) | Leishmania infantum | 2JK6 | Validated target for antileishmanial drugs; related chloro-nitro-indazoles show activity against Leishmania[5][6]. |
| Neuronal Nitric Oxide Synthase (nNOS) | Homo sapiens | 4D1N | Established target for nitroindazole derivatives with potential applications in neurodegenerative diseases[1][8]. |
Overview of the Molecular Docking Workflow
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein)[9][10]. The workflow is a multi-step process that requires careful preparation of both molecules to ensure biologically meaningful results. The general process involves preparing the ligand and receptor, defining the search space, executing the docking algorithm, and analyzing the results[9][11].
Caption: High-level workflow for a molecular docking study.
Protocol: Ligand Preparation
The ligand, this compound, must be converted into a three-dimensional, energy-minimized structure with correct atom types and charges for the docking software to process it accurately.
Software Required:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Open Babel (for format conversion and energy minimization)[12]
-
AutoDock Tools (MGLTools) (for final preparation)[11]
Methodology:
-
Obtain 2D Structure:
-
Draw the structure of this compound (Formula: C₇H₄ClN₃O₂)[13] in a chemical drawing program.
-
Save the structure as a MOL or SDF file.
-
-
3D Conversion and Energy Minimization (via Open Babel):
-
Rationale: This step generates a realistic 3D conformation and finds a low-energy state for the molecule, which is a better starting point for docking.
-
Open a command line/terminal.
-
Execute the following command, replacing ligand.sdf with your input file name and ligand_3d.sdf with your desired output file name:
-
-
Final Preparation in AutoDock Tools (ADT):
-
Rationale: ADT is used to assign Gasteiger partial charges, define rotatable bonds, and merge non-polar hydrogens, creating the PDBQT file format required by AutoDock Vina[14][15].
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your ligand_3d.sdf or a PDB file converted from it.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically compute charges and define rotatable bonds during this process.
-
Protocol: Receptor Preparation
The protein structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (like water) and lacks information required by the docking algorithm, such as hydrogen atoms and atomic charges[16][17].
Software Required:
-
Molecular visualization software (e.g., UCSF Chimera, PyMOL, BIOVIA Discovery Studio)[17]
-
AutoDock Tools (MGLTools)[17]
Methodology (Example with TryR, PDB: 2JK6):
-
Download PDB File:
-
Navigate to the RCSB Protein Data Bank (rcsb.org).
-
Search for and download the PDB file for 2JK6.
-
-
Clean the PDB Structure:
-
Rationale: Water molecules, co-solvents, and co-crystallized ligands (unless used for defining the binding site) must be removed to prevent interference with the docking calculation[17]. The PDB file may also contain multiple protein chains; only the biologically relevant one(s) should be kept.
-
Open 2JK6.pdb in a molecular visualizer (e.g., UCSF Chimera).
-
Delete all water molecules.
-
The 2JK6 entry contains a co-crystallized ligand (flavin adenine dinucleotide). For now, select and delete this ligand. Keep its original coordinates handy as they are invaluable for defining the binding site later.
-
Save the cleaned protein structure as a new PDB file, e.g., 2JK6_protein.pdb.
-
-
Prepare Receptor in AutoDock Tools (ADT):
-
Rationale: This step adds polar hydrogen atoms, which are crucial for forming hydrogen bonds, and assigns Kollman charges, an empirical charge set optimized for proteins[17].
-
Launch ADT.
-
Go to File -> Read Molecule and open 2JK6_protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select 2JK6_protein to prepare it for grid generation.
-
Save the prepared receptor as 2JK6_protein.pdbqt.
-
Protocol Validation: Re-docking the Native Ligand
Before docking a novel compound, the docking protocol itself must be validated. The most common method is to re-dock the co-crystallized (native) ligand back into the protein's binding site[18][19]. A successful protocol should reproduce the experimentally observed binding pose with high accuracy.
Rationale: This step confirms that the chosen software, parameters, and search space are appropriate for the target system. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation[18][19].
Caption: Workflow for validating a docking protocol via re-docking.
Protocol: Grid Generation and Docking Execution
The docking process is confined to a defined 3D space, known as the grid box. The size and center of this box are critical parameters.
Methodology:
-
Define the Grid Box in ADT:
-
Rationale: The grid box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to make the search computationally inefficient[20]. A common practice is to center the grid on the position of the co-crystallized ligand.
-
With the prepared receptor (2JK6_protein.pdbqt) loaded, go to Grid -> Grid Box....
-
Adjust the center_x, center_y, and center_z coordinates to center the box on the binding site.
-
Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to define the search space. A size of 25 Å in each dimension is often a good starting point.
-
Record the center and size coordinates. They will be needed for the configuration file.
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Populate it with the paths to your prepared files and the grid parameters recorded in the previous step[20].
-
-
Execute AutoDock Vina:
-
Open a command line/terminal in the folder containing your PDBQT files and conf.txt.
-
Ensure the AutoDock Vina executable is in your system's PATH or in the same folder.
-
Run the docking simulation with the following command[12]:
-
Post-Docking Analysis and Interpretation
The output from Vina consists of a log file with binding affinity scores and a PDBQT file containing the predicted binding poses.
-
Binding Affinity Score: The log file (docking_log.txt) will list the predicted binding affinities in kcal/mol for the top poses. More negative scores indicate a theoretically stronger binding affinity[21][22]. These scores are useful for ranking different compounds or different poses of the same compound.
-
Binding Pose and Interactions: The output PDBQT file (docking_results.pdbqt) contains the coordinates for the top-ranked binding poses.
-
Rationale: Visual inspection is crucial to determine if the predicted binding mode is chemically sensible. Key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues, provide a mechanistic basis for the predicted affinity[22][23].
-
Load the receptor PDBQT (2JK6_protein.pdbqt) and the results PDBQT (docking_results.pdbqt) into a molecular visualizer.
-
Analyze the interactions between the ligand and the protein's amino acid residues. For example, identify hydrogen bond donors/acceptors on the ligand (e.g., the nitro group, indazole nitrogens) and their corresponding partners in the protein's active site.
-
Tools within programs like PyMOL or BIOVIA Discovery Studio can automatically identify and display these interactions[24][25].
-
Example Data Presentation:
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | TryR (2JK6) | -8.5 | Tyr110, Trp21, Gly10 |
| This compound | nNOS (4D1N) | -7.9 | Met336, Gln478, Trp409 |
| Native Ligand (FAD) | TryR (2JK6) | -11.2 | Reference value |
Conclusion and Best Practices
This guide provides a validated, step-by-step protocol for performing molecular docking studies of this compound. By leveraging data from structurally similar compounds, researchers can form rational hypotheses about potential protein targets and use computational tools to predict binding modes and affinities.
It is imperative to remember that molecular docking is a predictive tool for hypothesis generation. The results are theoretical and must be validated through experimental means, such as in vitro enzyme inhibition assays or cell-based viability assays, to confirm biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. youtube.com [youtube.com]
- 16. kaggle.com [kaggle.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. researchgate.net [researchgate.net]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. youtube.com [youtube.com]
- 25. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Introduction: Characterizing the Therapeutic Potential of 5-Chloro-7-nitro-1H-indazole
An In-Depth Technical Guide
Topic: In Vitro Assay Development for 5-Chloro-7-nitro-1H-indazole Audience: Researchers, scientists, and drug development professionals.
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties.[1][2] The addition of a nitro group, particularly at the 5- or 7-position, has been shown to be crucial for the biological activity of many indazole derivatives, often enhancing their potency.[3][4][5] Specifically, the 5-nitroindazole scaffold has been identified in promising antichagasic agents, while 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase.[3][5]
Given this background, this compound emerges as a compound of interest for drug discovery. Its structure suggests several potential mechanisms of action, with a particularly strong rationale for investigating its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[6][7]
This guide provides a comprehensive, multi-tiered strategy for the in vitro characterization of this compound. We will move from primary, high-throughput biochemical assays designed to identify and quantify direct interactions with PARP1 to secondary, cell-based assays that confirm target engagement and elucidate the downstream cellular consequences. This cascaded approach ensures a robust and logical progression from initial hit identification to mechanistic validation.
Part 1: Primary Biochemical Assays for PARP1 Inhibition and Trapping
The first step is to determine if this compound directly interacts with the PARP1 enzyme. We will employ two distinct, industry-standard biochemical assays to measure both the inhibition of its enzymatic activity and its ability to "trap" the enzyme on DNA, a key mechanism for the efficacy of many clinical PARP inhibitors.[8]
Assay 1A: PARP1 Enzymatic Activity - HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for high-throughput screening (HTS) that measures molecular interactions in a "mix-and-read" format.[9][10] This assay quantifies the poly(ADP-ribose)ylation (PARylation) of a histone substrate by PARP1.
Principle of the HTRF PARP1 Assay: The assay uses a biotinylated histone substrate and NAD+, the co-factor for the PARylation reaction. The product, a PARylated-biotin-histone, is detected by two antibodies conjugated to HTRF fluorophores: a Europium cryptate (donor) that recognizes the PAR polymer and an XL665-conjugated streptavidin (acceptor) that binds to the biotin tag on the histone. When both are bound to the product, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. An inhibitor will reduce the formation of the PARylated product, leading to a decrease in the HTRF signal.[9]
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PARP assay kits [bioscience.co.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 5-Chloro-7-nitro-1H-indazole for Enhanced Biological Potency
Abstract
The 5-Chloro-7-nitro-1H-indazole scaffold is a privileged starting material in medicinal chemistry, primarily due to its inherent structural features that are amenable to selective functionalization. The electron-withdrawing nature of the chloro and nitro groups significantly influences the reactivity of the indazole core, paving the way for targeted modifications to enhance biological potency. This guide provides a comprehensive overview of key derivatization strategies, detailed experimental protocols, and the underlying chemical principles for researchers aiming to leverage this scaffold in drug discovery programs. We will explore structure-activity relationships (SAR) and provide practical, field-tested methodologies for N-alkylation/arylation and C-H functionalization to generate novel analogues with improved therapeutic potential.
Introduction: The Strategic Value of the this compound Core
Indazole-containing compounds are prominent in modern pharmacology, with numerous derivatives approved or in clinical trials for conditions ranging from cancer to inflammatory diseases.[1] The this compound core is particularly noteworthy for several reasons:
-
Defined Reactivity: The nitro group at the C7 position and the chloro group at C5 act as strong electron-withdrawing groups, which acidifies the N-H proton of the pyrazole ring, facilitating selective N1-alkylation and N1-arylation reactions.
-
Vectors for Diversification: The chloro substituent at C5 serves as a handle for cross-coupling reactions, although this typically requires advanced catalytic systems or prior transformation. More importantly, the electronic environment allows for directed functionalization at other positions.
-
Modulation of Physicochemical Properties: The nitro group can be reduced to an amino group, providing a crucial vector for further amide or sulfonamide coupling. This transformation dramatically alters the electronic and solubility properties of the molecule, which is a key strategy for optimizing drug-like characteristics.[2]
This document will guide researchers through the logical steps of derivatizing this core, from initial N1-functionalization to more complex C-C and C-N bond-forming reactions, with a constant focus on the causal relationship between structural modification and biological outcome.
Foundational Strategy: N1-Position Derivatization
The most accessible position for initial derivatization is the N1 nitrogen of the pyrazole ring. Functionalization at this position is often crucial for establishing potent biological activity, as it allows the substituent to probe and occupy key pockets in target proteins.[3][4]
Scientific Rationale for N1-Alkylation/Arylation
Alkylation or arylation at the N1 position serves multiple purposes in drug design:
-
Potency Enhancement: The N1-substituent can form critical interactions (e.g., hydrophobic, pi-stacking, hydrogen bonding) with the target active site. For instance, in many kinase inhibitors, an N1-aryl group is essential for occupying the ATP-binding pocket.[5]
-
Solubility Tuning: Introduction of polar groups (e.g., morpholine, piperazine) via an alkyl linker can significantly enhance aqueous solubility, a critical parameter for bioavailability.
-
Metabolic Stability: Blocking the N-H position can prevent phase I metabolic reactions, potentially increasing the half-life of the compound.
The reaction proceeds via deprotonation of the acidic N-H proton followed by nucleophilic attack on an electrophilic carbon source (e.g., alkyl halide or an activated aryl system).
Workflow for N1-Position Derivatization
Caption: General workflow for the N1-functionalization of the indazole core.
Protocol 2.2: N1-Benzylation of this compound
This protocol provides a standard procedure for introducing a benzyl group at the N1 position, a common starting point for SAR studies.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 197.6 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the starting materials. Stir the suspension for 10 minutes at room temperature.
-
Slowly add benzyl bromide (1.1 eq, 188 mg or 0.13 mL, 1.1 mmol) to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 15 mL) followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N1-benzylated product.
Scientist's Notes (Trustworthiness & Expertise):
-
Choice of Base: K₂CO₃ is a mild and effective base for this reaction. For less reactive alkylating agents or to improve reaction times, a stronger base like cesium carbonate (Cs₂CO₃) can be used. Sodium hydride (NaH) is also effective but requires more stringent anhydrous conditions.
-
Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving the indazolide anion highly nucleophilic. Acetonitrile is a suitable alternative.
-
Regioselectivity: N1-alkylation is generally the major product due to thermodynamic stability.[5] However, small amounts of the N2-isomer can form. The isomers are typically separable by silica gel chromatography. The N1-isomer is usually less polar. Characterization by 2D NMR (NOESY) can definitively confirm the position of substitution.
Advanced Strategy: C3-Position Functionalization
While the N1 position is readily functionalized, introducing substituents at the C3 position often unlocks significant gains in potency and selectivity.[5] Direct C-H functionalization at C3 is a modern and efficient approach.
Scientific Rationale for C3-Arylation
Direct C3-arylation via a palladium-catalyzed C-H activation mechanism is a powerful tool for building molecular complexity. Introducing an aryl or heteroaryl group at this position can:
-
Target Key Interactions: Similar to the N1 position, C3-substituents can form critical binding interactions. Aryl groups at C3 are pivotal for the activity of many IDO1 enzyme inhibitors.[5]
-
Modulate Conformation: A bulky group at C3 can influence the torsional angle of the N1-substituent, locking the molecule into a more biologically active conformation.
-
Vector for Further Synthesis: A C3-aryl group can itself be substituted with functional handles (e.g., -OH, -NH₂, -COOH) for further derivatization.
Protocol 3.2: Palladium-Catalyzed Direct C3-Arylation
This protocol is adapted from established methods for direct C-H arylation of indazoles and should be performed by personnel experienced with air-sensitive reagents.
Materials:
-
N1-protected 5-Chloro-7-nitro-indazole (e.g., N1-benzyl derivative from Protocol 2.2) (1.0 eq)
-
Aryl bromide or iodide (e.g., 4-bromoanisole) (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 - 0.10 eq)
-
Tripotassium phosphate (K₃PO₄), anhydrous (2.5 eq)
-
Pivalic acid (PivOH) (0.3 eq)
-
Dimethylacetamide (DMA), anhydrous
Procedure:
-
In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the N1-protected indazole (e.g., 287.7 mg, 1.0 mmol), aryl bromide (e.g., 280.5 mg, 1.5 mmol), Pd(OAc)₂ (e.g., 11.2 mg, 0.05 mmol), and K₃PO₄ (530 mg, 2.5 mmol) to an oven-dried reaction vial.
-
Add anhydrous DMA (5 mL) and pivalic acid (30.6 mg, 0.3 mmol) to the vial.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 110-130 °C. Stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the C3-arylated product.
Scientist's Notes (Trustworthiness & Expertise):
-
Mechanism: The reaction likely proceeds via a concerted metalation-deprotonation (CMD) pathway, where the pivalate anion assists in the C-H cleavage at the C3 position. The N1-protecting group is crucial as it directs the palladium catalyst to the C-H bond at the C3 position.
-
Reagent Roles: Pd(OAc)₂ is the catalyst precursor. K₃PO₄ is the base required for the catalytic cycle. Pivalic acid acts as a ligand and a proton shuttle, which is often essential for achieving high yields in these transformations.
-
Troubleshooting: If the reaction is sluggish, increasing the catalyst loading (up to 10 mol %) or temperature may help. If decomposition is observed, a lower temperature and longer reaction time may be necessary. The choice of ligand (if any) can also be critical, but many modern protocols are ligand-free.
Structure-Activity Relationship (SAR) Summary
The derivatization of the indazole core allows for a systematic exploration of the SAR. The following table summarizes general trends observed in the literature for various indazole-based inhibitors, which can guide the derivatization strategy for the this compound scaffold.
| Position of Substitution | Type of Substituent | General Impact on Potency | Rationale & Examples | Reference |
| N1 | Small alkyl groups (e.g., methyl) | Variable | Can be used for fine-tuning, but often less potent than larger groups. | [4] |
| N1 | Substituted benzyl groups | Often High | Allows for deep pocket penetration. Ortho-fluoro or cyano substitutions can improve activity. | [6] |
| N1 | Heterocyclic groups (e.g., pyridine) | Can be High | Introduces H-bond acceptors/donors and can improve physicochemical properties. | [6] |
| C3 | (Hetero)aryl groups | Often Crucial | Forms key pi-stacking or hydrophobic interactions. A hydroxymethyl-furyl group is key for YC-1 activity. | [6][7] |
| C3 | Amide/Sulfonamide linkers | High | Provides vectors for linking to other fragments and forming H-bonds with the protein backbone. | [3][4] |
| C5/C6 | Small groups (e.g., -H, -F, -Me) | Tolerated | Larger groups at these positions are often detrimental to potency, likely due to steric hindrance. | [3][4] |
| C7 | Nitro group | Potency & Reactivity | The nitro group can be reduced to an amine, which can then be functionalized to explore a new SAR vector. | [2] |
Future Perspectives: Multi-Vector Derivatization
A logical progression involves combining the strategies outlined above. For example, after C3-arylation, the C7-nitro group can be reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation), which can then be acylated or sulfonylated to introduce a third point of diversity.
Logical Flow for Multi-Vector Synthesis
Caption: A multi-step synthetic strategy for maximizing molecular diversity.
This advanced approach allows for the systematic optimization of potency by simultaneously probing multiple regions of a biological target's binding site. Each new derivative should be carefully purified and characterized to ensure the integrity of the SAR data generated.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting side reactions in 5-Chloro-7-nitro-1H-indazole synthesis
Answering the call of complex synthetic challenges, this Technical Support Center guide provides in-depth troubleshooting for the synthesis of 5-Chloro-7-nitro-1H-indazole. As a Senior Application Scientist, my aim is to bridge the gap between theoretical chemistry and practical laboratory work, offering solutions grounded in mechanistic understanding and field-proven experience. This resource is designed for drug development professionals and research scientists dedicated to advancing medicinal chemistry.
Technical Support Center: this compound Synthesis
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and industrially scalable route is the electrophilic nitration of 5-chloro-1H-indazole. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: What are the critical reaction parameters that I must control for a successful synthesis?
Success in this synthesis hinges on the precise control of several key parameters:
-
Temperature: This is arguably the most critical factor. The reaction is highly exothermic, and poor temperature control can lead to dangerous runaways, product degradation, and the formation of undesired side products. Maintaining a temperature between 0°C and 5°C is crucial.
-
Rate of Addition: The substrate, 5-chloro-1H-indazole, should be added to the nitrating mixture slowly and portion-wise. Similarly, if preparing the nitrating mixture, the nitric acid should be added to the sulfuric acid dropwise. This ensures that the heat generated can be effectively dissipated.
-
Stoichiometry: A slight excess of the nitrating agent (typically 1.05 to 1.2 equivalents) is used to ensure complete conversion of the starting material. However, a large excess dramatically increases the risk of over-nitration.
-
Agitation: Efficient stirring is necessary to ensure homogeneity and effective heat transfer throughout the reaction mixture.
Q3: Why is achieving high regioselectivity for the 7-position a known challenge in this synthesis?
Regioselectivity is a significant hurdle due to the competing electronic and steric effects of the substituents on the indazole ring. The indazole nucleus itself has a complex reactivity pattern.[1] The chloro group at the 5-position is an ortho-, para-directing deactivator. This would suggest nitration at the 4- and 6-positions. However, the pyrazole portion of the bicyclic system also strongly influences the electron density of the benzene ring, favoring substitution at the 7-position. The final isomer distribution is a delicate balance of these directing effects, and precise reaction conditions are required to favor the formation of the desired 7-nitro isomer.
Q4: What are the best practices for purifying the crude this compound?
The primary method for purification is recrystallization. Solvents such as methanol or ethanol have been reported to be effective.[2] For crude products containing significant amounts of isomeric impurities, which often have very similar polarities, column chromatography on silica gel using a gradient elution (e.g., ethyl acetate in hexanes) is recommended.
Troubleshooting Guide: Side Reactions & Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q5: My final product is a mixture of several nitro isomers. How can I increase the yield of the desired 5-Chloro-7-nitro isomer?
Root Cause Analysis: The formation of multiple isomers, such as 5-chloro-4-nitro-1H-indazole and 5-chloro-6-nitro-1H-indazole, arises from the complex directing effects within the molecule. Higher reaction temperatures can provide the activation energy needed to overcome the barriers to forming these other isomers, leading to a less selective reaction.
Corrective Actions:
-
Strict Temperature Control: Ensure your cooling bath is stable and that the internal reaction temperature does not exceed 5°C during the addition of the substrate. Lower temperatures favor the thermodynamically preferred product.
-
Optimize Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, you can modulate the reactivity. Using potassium nitrate (KNO₃) in sulfuric acid generates the nitronium ion more slowly, which can sometimes lead to improved selectivity.
-
Solvent Effects: While less common for this specific reaction, performing nitration in a different solvent system can alter selectivity, although this requires significant redevelopment.
The diagram below illustrates the kinetic vs. thermodynamic pathways that can lead to different isomers.
Caption: Thermodynamic vs. Kinetic Control in Nitration.
Q6: My reaction mixture turned into a dark, tarry mess with very low yield of the desired product. What went wrong?
Root Cause Analysis: The formation of tar is a classic sign of oxidative degradation. The indazole ring system is susceptible to oxidation under harsh acidic and oxidative conditions, especially at elevated temperatures. This decomposition is often a runaway process where the initial heat from the reaction accelerates further decomposition.
Corrective Actions:
-
Aggressive Cooling: Pre-cool the sulfuric acid to 0°C before the slow addition of nitric acid. Maintain this low temperature throughout the substrate addition.
-
Slow Addition: Add the 5-chloro-1H-indazole in very small portions over a longer period, allowing the cooling system to manage the heat from each addition.
-
Quenching Procedure: Ensure the reaction is quenched by pouring it carefully onto a large amount of crushed ice. This rapidly dilutes the acid and dissipates heat, preventing post-reaction degradation.
Q7: I suspect I've formed dinitro byproducts. How can I confirm this and mitigate their formation?
Root Cause Analysis: Dinitration occurs when the desired mono-nitrated product undergoes a second nitration. This is more likely if the reaction temperature is too high, the reaction time is too long, or a large excess of the nitrating agent is used.
Corrective Actions:
-
Confirmation: The most reliable method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS). The dinitro-chloro-indazole byproduct will have a distinct molecular weight (approximately 242.5 g/mol ) compared to the desired mono-nitro product (197.6 g/mol ).[3][4]
-
Mitigation:
-
Reduce Nitrating Agent: Use no more than 1.1 equivalents of nitric acid.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Purification: Dinitro compounds are typically more polar than their mono-nitro counterparts. They can be separated using silica gel column chromatography with a carefully selected solvent gradient.
-
The following flowchart provides a decision-making framework for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Warning: This procedure involves highly corrosive and strong oxidizing acids. The reaction is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.
Materials:
-
5-chloro-1H-indazole (1.0 eq)[5]
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Carefully add concentrated sulfuric acid (approx. 5 mL per gram of substrate) to the flask and cool to 0°C with stirring.
-
Slowly add concentrated nitric acid (1.1 eq) dropwise to the cold sulfuric acid, ensuring the temperature does not rise above 10°C. Cool the resulting nitrating mixture back down to 0°C.
-
In small portions, add the 5-chloro-1H-indazole (1.0 eq) to the nitrating mixture over 30-60 minutes. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
While stirring vigorously, carefully pour the reaction mixture onto a large beaker filled with crushed ice.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum. The product can then be purified by recrystallization from methanol.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Data Summary
The following table provides a qualitative summary of how reaction parameters can influence the outcome, based on established principles of electrophilic aromatic substitution.
| Parameter | Condition | Expected Impact on 7-Nitro Selectivity | Risk of Side Products (Tar, Dinitro) |
| Temperature | 0-5°C | Higher | Low |
| > 10°C | Lower | High | |
| Nitrating Agent | 1.1 eq HNO₃ | Good | Moderate |
| > 1.5 eq HNO₃ | Potentially Lower | Very High | |
| Addition Time | Slow (30-60 min) | Higher | Low |
| Fast (<10 min) | Lower | High |
References
Technical Support Center: Optimizing the Synthesis of 5-Chloro-7-nitro-1H-indazole
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2]
The synthesis of this molecule, however, presents notable challenges, primarily centered on controlling the regioselectivity of the nitration step on the 5-chloro-1H-indazole core. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction yields.
Core Synthetic Pathway: Electrophilic Nitration of 5-Chloro-1H-indazole
The most direct and common approach to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 5-chloro-1H-indazole. The indazole ring system's reactivity is complex; while the benzene portion is generally electron-rich, the fused pyrazole ring and the chloro-substituent exert significant influence on the position of incoming electrophiles. The primary challenge is achieving selective nitration at the C7 position while avoiding the formation of other isomers (e.g., 3-nitro, 4-nitro, 6-nitro).
Below is a general workflow for this synthesis, which will serve as the basis for our troubleshooting guide.
Caption: General Experimental Workflow for Nitration of 5-Chloro-1H-indazole.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low, or I've recovered only my starting material. What went wrong?
Answer: This is a frequent issue often related to insufficient activation of the nitrating agent or suboptimal reaction conditions.
-
Causality: Electrophilic nitration requires the formation of the highly reactive nitronium ion (NO₂⁺). In mixed acid systems (HNO₃/H₂SO₄), sulfuric acid acts as both a solvent and a catalyst to generate NO₂⁺ from nitric acid. If the conditions are too mild (insufficient acid strength, too high temperature leading to decomposition, or presence of water), the concentration of the nitronium ion will be too low for the reaction to proceed with a moderately deactivated ring like 5-chloro-1H-indazole.[3]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure you are using concentrated (98%) sulfuric acid and at least 70% nitric acid. Anhydrous conditions are critical. Using fuming nitric acid or preparing anhydrous nitric acid can significantly improve results, though this requires extreme caution.[3]
-
Acid Ratio: The volume of sulfuric acid should be significantly greater than that of nitric acid. A ratio of 4:1 to 5:1 (H₂SO₄:HNO₃) is a good starting point.
-
Temperature Control: While the initial addition of the nitrating agent should be done at low temperatures (0 to -10 °C) to control the exothermic reaction, the reaction may need to be allowed to warm slowly to room temperature to proceed to completion. Monitor this closely with TLC or LC-MS.
-
Reaction Time: Indazole nitrations can be slow. If you see the starting material after a few hours, consider extending the reaction time (e.g., overnight) before quenching, provided the mixture is stable.
-
Question 2: I've isolated multiple products, and purification is extremely difficult. How can I improve regioselectivity for the C7 position?
Answer: This is the central challenge of this synthesis. The formation of multiple nitro-isomers is common due to the complex electronic nature of the substituted indazole ring.
-
Causality: The indazole nucleus has several potential sites for nitration. The electron-withdrawing nature of the pyrazole ring and the chloro group deactivates the benzene ring, but the lone pair on the N1 nitrogen can direct electrophiles. The final regiochemical outcome is a delicate balance of steric hindrance and electronic effects, which is highly sensitive to the reaction conditions.
-
Strategies to Enhance C7 Selectivity:
-
Choice of Nitrating Agent: The choice of nitrating agent is the most critical factor. Milder, bulkier, or more specialized agents can favor one isomer over another.
-
Temperature Optimization: Lower temperatures often lead to higher selectivity. The transition states for the formation of different isomers have different activation energies. Running the reaction at the lowest practical temperature (e.g., -20 °C to 0 °C) can favor the thermodynamically or kinetically preferred product.[4]
-
Solvent Effects: While sulfuric acid is standard, exploring alternative solvent systems can alter selectivity. For instance, using acetic anhydride as a solvent with nitric acid generates acetyl nitrate in situ, which can offer different selectivity profiles compared to the nitronium ion.[4]
-
| Nitrating Agent | Typical Conditions | Expected Outcome & Commentary |
| HNO₃ / H₂SO₄ | H₂SO₄ solvent, 0 °C to RT | Standard/Aggressive: Generates NO₂⁺. Often leads to a mixture of isomers and potential for over-nitration or degradation. A good starting point but may require extensive optimization.[3] |
| KNO₃ / H₂SO₄ | H₂SO₄ solvent, 0 °C to RT | Alternative to HNO₃: Solid potassium nitrate is weighed and added to sulfuric acid. Can be easier to handle and control stoichiometry. Often gives similar results to mixed acid.[3] |
| Acetyl Nitrate | In situ from HNO₃ in Ac₂O | Milder: Less aggressive than mixed acid. Often used for sensitive substrates to prevent polymerization or degradation. May improve selectivity.[4] |
| Trifluoroacetyl Nitrate | In situ from NH₄NO₃/KNO₃ in TFAA | Highly Reactive but Selective: Can be effective for deactivated systems where other methods fail. The reaction is often fast, even at low temperatures.[3] |
Question 3: My reaction mixture turned dark brown/black, and I isolated a tar-like substance. What happened?
Answer: This indicates product/starting material degradation or polymerization, a known issue with electron-rich heterocyclic systems under strong acidic conditions.
-
Causality: Indazoles, like indoles, are susceptible to acid-catalyzed polymerization.[4] Protonation of the indazole ring can initiate a chain reaction where one molecule acts as an electrophile for another. Additionally, the strongly oxidizing conditions of nitration can lead to decomposition, especially if the temperature is not carefully controlled.
-
Preventative Measures:
-
Strict Temperature Control: This is paramount. The initial mixing of acids and the addition of the nitrating agent must be done at low temperatures. Use an ice/salt or dry ice/acetone bath to maintain temperatures below 0 °C.
-
Slow Addition: Add the nitrating agent very slowly (dropwise) to the substrate solution. This prevents localized "hot spots" where the temperature can spike, causing decomposition.
-
Consider Milder Reagents: If charring persists even with careful temperature control, switch to a milder nitrating agent like acetyl nitrate.[4]
-
Protecting Groups: While more synthetically intensive, protecting the N1 position of the indazole (e.g., with a tosyl or Boc group) can modulate the ring's reactivity and prevent polymerization pathways. The protecting group can be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: Why is nitration directed to the C7 position? A1: The directing effect in indazoles is complex. The N1-H tautomer is generally more stable.[5] In strong acid, the pyrazole ring is likely protonated, which strongly deactivates the entire molecule. However, the remaining benzene ring positions are still susceptible to nitration. The C7 position is ortho to the pyrazole ring's C7a and meta to the deactivating chloro group at C5. This combination, along with steric factors, can make C7 a favorable, albeit not exclusive, position for nitration. A thorough analysis often requires computational studies to compare the stability of the Wheland intermediates for substitution at each position.
Q2: What is the best way to monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. For more precise monitoring, especially for differentiating between isomers, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: My crude product shows several spots on TLC. What is the best method for purification? A3: Flash column chromatography on silica gel is the standard method. Due to the similar polarity of the different nitro-isomers, a shallow solvent gradient is often necessary for good separation. For example, starting with 10% ethyl acetate in hexanes and slowly increasing the polarity to 30-40%. Careful fraction collection and analysis by TLC are crucial. In some cases, recrystallization may be possible if a suitable solvent system can be found and the crude product is sufficiently pure.
Q4: Are there any specific safety precautions I should take? A4: Absolutely. Nitration reactions are highly energetic and potentially dangerous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves.
-
Fume Hood: All work must be performed in a certified chemical fume hood.
-
Temperature Control: Never let the reaction temperature run away. Always use a cooling bath during the addition of reagents.
-
Mixing Acids: Always add acid to acid (e.g., nitric acid to sulfuric acid) slowly while cooling. Never add water to concentrated acid.
-
Quenching: Quench the reaction by slowly pouring the reaction mixture onto a large amount of crushed ice with stirring. This dissipates the heat from the acid-water dilution.
Caption: Decision Tree for Troubleshooting this compound Synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-7-nitro-1H-indazole
Welcome to the technical support center for the purification of 5-Chloro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chemical intermediate. Drawing upon established principles of organic chemistry and specific insights into nitroaromatic compounds, this resource provides troubleshooting guides and frequently asked questions to streamline your purification workflow.
Introduction to Purification Challenges
This compound is a heterocyclic compound whose purification is often complicated by a combination of factors inherent to its molecular structure. The presence of both a chloro and a nitro group on the indazole scaffold influences its solubility, stability, and chromatographic behavior. Common challenges include:
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Low Solubility: The planar, aromatic structure and the presence of polar nitro and chloro groups can lead to poor solubility in a wide range of common organic solvents, making recrystallization challenging.
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Co-eluting Impurities: The synthesis of this compound can result in structurally similar byproducts, such as isomers or unreacted starting materials, which may have similar polarities and therefore be difficult to separate by chromatography.
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Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures, which can be a concern during solvent evaporation or high-temperature recrystallization.[1][2]
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its physical properties, including solubility and melting point, adding a layer of complexity to its purification and characterization.
This guide will address these challenges in a practical, question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low recovery after recrystallization.
Q: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?
A: Low recovery during recrystallization is a common issue and can stem from several factors:
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may use an excessively large volume of solvent, leading to losses.
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Premature Crystallization: If the solution cools too quickly, the compound may precipitate out as a fine powder, trapping impurities.
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Excessive Washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss.
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents. Based on the "like dissolves like" principle and empirical data for similar compounds, consider the following solvents and solvent systems.[3] Nitroaryl and haloaryl compounds often crystallize well from alcoholic solvents or mixtures of hexanes and ethyl acetate.[3]
| Solvent/System | Rationale |
| Ethanol or Methanol | Often effective for nitroaromatic compounds.[3] |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that allows for fine-tuning of solubility. |
| Toluene | Can be effective for aromatic compounds, but be mindful of higher boiling points. |
| Acetone/Water | A polar protic/aprotic mixture that can be effective for moderately polar compounds. |
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Optimize Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
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Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
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Consider a Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
Problem 2: Impurities are co-eluting with my product in column chromatography.
Q: I am unable to separate my desired product from impurities using silica gel column chromatography. The spots are overlapping on the TLC plate. What can I do?
A: Co-elution is a frequent challenge, especially with structurally similar impurities. Here’s how to address it:
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Stationary Phase and Eluent Polarity Mismatch: The polarity of your eluent may not be optimal for achieving separation on the silica gel.
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Isomeric Impurities: Synthetic routes for indazoles can sometimes produce regioisomers which have very similar polarities to the desired product.
Troubleshooting Steps:
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Fine-Tune the Eluent System:
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Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
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Test a range of solvent ratios in small increments (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) using TLC to find the optimal separation.
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Consider adding a small amount of a third solvent, such as dichloromethane or a few drops of acetic acid (if your compound is stable to it), to modify the selectivity of the separation.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity.
-
For very non-polar impurities, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might be effective.
-
-
Alternative Purification Techniques:
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Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.
-
Supercritical Fluid Chromatography (SFC): This technique can sometimes provide unique selectivity for separating closely related compounds.
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Problem 3: The product appears to be degrading during purification.
Q: I suspect my this compound is decomposing during purification, as I am observing new, colored impurities. How can I prevent this?
A: The thermal instability of nitroaromatic compounds is a known issue.[1][2] Decomposition can be triggered by heat and sometimes by exposure to certain conditions.
Troubleshooting Steps:
-
Avoid High Temperatures:
-
When evaporating solvents after column chromatography or recrystallization, use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50 °C). Avoid using high-vacuum and high temperatures for extended periods.
-
If recrystallizing from a high-boiling solvent, consider if a lower-boiling alternative could work.
-
-
Protect from Light: Some nitro compounds are light-sensitive. It is good practice to protect your sample from direct light, for example, by wrapping flasks in aluminum foil.
-
pH Control: Some indazole derivatives can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If you are using acidic or basic washes, perform them at room temperature or below and minimize the contact time.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of substituted indazoles can include:
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Starting Materials: Unreacted precursors from the synthesis.
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Isomeric Byproducts: Formation of other chloro-nitro-indazole isomers (e.g., 6-chloro-7-nitro-1H-indazole). The synthesis of indazoles from substituted anilines can sometimes lead to mixtures of regioisomers.
-
Diazoamino Compounds: In syntheses involving diazotization of anilines, the formation of yellow, often insoluble, diazoamino compounds can occur as a side reaction.[4]
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Products of N-alkylation or N-acylation: If the reaction conditions involve alkylating or acylating agents, the indazole nitrogen can be substituted.
Q2: What is a good starting point for developing a TLC method for this compound?
A2: A good starting point for developing a TLC method is to use a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent and a moderately polar solvent. A 70:30 mixture of hexane and ethyl acetate is a reasonable starting point. From there, you can adjust the ratio to achieve an Rf value for your product of around 0.3-0.4, which is generally optimal for column chromatography separation.
Q3: Can I use an acid/base wash to purify crude this compound?
A3: An acid/base wash can be an effective purification step. The indazole ring system has a weakly basic nitrogen atom and a weakly acidic N-H proton.
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Acid Wash: A dilute acid wash (e.g., 1M HCl) can remove basic impurities.
-
Base Wash: A dilute base wash (e.g., saturated sodium bicarbonate solution or 5% sodium hydroxide solution) can remove acidic impurities. One patent for a related chlorinated indazole describes treatment with a 5% sodium hydroxide solution followed by acidification to precipitate the product.[5] However, be cautious as some nitroindazoles can be sensitive to strong bases, potentially leading to decomposition or undesired side reactions. It is advisable to perform these washes at room temperature and to work up the reaction promptly.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound.
-
Purity:
-
Identity:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=C aromatic, NO₂).
-
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting strategies discussed.
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 6. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. achmem.com [achmem.com]
Technical Support Center: Strategies for Improving the Solubility of 5-Chloro-7-nitro-1H-indazole for In Vitro Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for working with 5-Chloro-7-nitro-1H-indazole, a compound that, like many heterocyclic molecules in drug discovery, presents solubility challenges. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible results in your in vitro assays.
Understanding the Molecule: Physicochemical Profile
Before delving into solubilization protocols, it is crucial to understand the physicochemical properties of this compound that govern its solubility.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₇H₄ClN₃O₂ | - |
| Molecular Weight | 197.58 g/mol [1][2] | - |
| Appearance | Solid powder[2] | Requires dissolution for use in assays. |
| Predicted logP | 2.1245[1] | Indicates moderate lipophilicity and likely low aqueous solubility. |
| Hydrogen Bond Donors | 1[1] | The indazole N-H group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3[1] | Nitro group and ring nitrogens can accept hydrogen bonds. |
| Estimated pKa | ~10-12 (for the N-H proton) | The indazole N-H proton is weakly acidic. The presence of two strong electron-withdrawing groups (nitro and chloro) will lower the pKa compared to unsubstituted indazole (pKa ≈ 13.86), making it more acidic[1][3][4]. This allows for pH-dependent solubility enhancement. |
Expert Insight: The predicted LogP value above 2 and the presence of a planar aromatic ring system suggest that this compound is a hydrophobic molecule with inherently poor aqueous solubility. The key to successful solubilization lies in overcoming the strong intermolecular forces in the crystal lattice and finding a suitable solvent system that can accommodate its lipophilic nature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first and most critical step to take?
A1: The universally recommended first step for compounds of this nature is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules.
Rationale: Directly dissolving a hydrophobic powder in an aqueous buffer is often futile because the energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak interactions with water molecules. A strong organic solvent like DMSO can effectively disrupt these intermolecular forces, leading to complete dissolution.
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
-
Accurate Weighing: Precisely weigh out a small quantity of this compound (e.g., 1.98 mg) using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 1.98 mg, adding 1 mL of DMSO will yield a 10 mM stock solution.
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, brief sonication in a water bath or gentle warming (to no more than 37°C) can be employed to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Q2: I've made a DMSO stock, but when I dilute it into my cell culture medium, the compound precipitates immediately. What's happening and how can I prevent this "crashing out"?
A2: This is a classic and common problem known as "crashing out" or precipitation upon dilution. It occurs because the compound, which is stable in the high-DMSO environment of the stock solution, is suddenly exposed to a predominantly aqueous environment where its solubility is much lower. The key is to manage the transition from the organic to the aqueous phase more gently.
Troubleshooting Workflow for Preventing Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Solutions:
-
Tip 1: Lower the Final Working Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay. Many potent compounds are active at concentrations well below their aqueous solubility limit.
-
Tip 2: Perform Serial Dilutions: Instead of a single large dilution, perform a series of stepwise dilutions. This gradual reduction in the DMSO concentration can keep the compound in solution. It is best practice to perform these serial dilutions directly in pre-warmed (37°C) cell culture medium or assay buffer immediately before use.
-
Tip 3: Maintain a Low Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay results. Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Tip 4: Add the Compound to Warmed Media with Vortexing: Always use media that has been pre-warmed to 37°C, as solubility is generally higher at elevated temperatures. Add the compound stock dropwise to the media while gently vortexing to ensure rapid and uniform dispersion.
Q3: Can I use pH to my advantage to increase the solubility of this compound?
A3: Yes, leveraging pH can be a powerful strategy for ionizable compounds. The indazole N-H proton is weakly acidic, and its deprotonation will result in a charged, and therefore more water-soluble, anion.
Scientific Rationale: According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the compound, the equilibrium will shift towards the deprotonated (ionized) form. For a weakly acidic compound like this compound, preparing your assay buffer at a pH one to two units above its pKa will significantly enhance its aqueous solubility.
Experimental Protocol: Determining a pH-Solubility Profile
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Compound: Add a consistent, small volume of your high-concentration DMSO stock to each buffer to achieve a final concentration that is expected to be near the solubility limit. Keep the final DMSO percentage constant and low across all samples.
-
Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 2-4 hours) at a controlled temperature, with gentle agitation.
-
Separate and Quantify: Centrifuge the samples at high speed (e.g., >14,000 x g) to pellet any undissolved compound. Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.
Q4: What are co-solvents and excipients, and when should I consider using them?
A4: When DMSO and pH adjustments are insufficient, co-solvents and excipients offer more advanced formulation strategies. These should be used with caution, as they can have their own effects on the biological assay.
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase its ability to dissolve nonpolar compounds.
-
Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol.
-
Mechanism: They work by reducing the overall polarity of the solvent system.
-
Considerations: Use at the lowest effective concentration, as they can impact cell viability and enzyme activity. Always include a vehicle control with the co-solvent.
-
-
Solubilizing Excipients: These are agents that can encapsulate or form complexes with the hydrophobic compound, increasing its apparent solubility in water.
-
Examples: Cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween® 80, Poloxamer 188).
-
Mechanism: Cyclodextrins have a hydrophobic interior that can encapsulate the drug molecule, while their exterior is hydrophilic. Surfactants form micelles that can sequester the hydrophobic compound in their core.
-
Considerations: These can be very effective but may also interfere with the assay by, for example, sequestering the compound away from its target. Thorough validation is required.
-
Workflow for Solubility Enhancement:
Caption: Stepwise workflow for solubilizing challenging compounds.
Final Recommendations
For this compound, we recommend a systematic approach. Always begin by preparing a 10 mM stock solution in high-quality, anhydrous DMSO. When preparing your working solutions, perform serial dilutions in your final assay buffer that has been pre-warmed to 37°C. If precipitation persists at your desired concentration, investigate raising the pH of your buffer to 8.0-8.5. Only if these methods fail should you cautiously explore the use of co-solvents or excipients, with careful validation to ensure they do not interfere with your assay. By following these evidence-based strategies, you can overcome the solubility challenges of this compound and generate high-quality, reliable data.
References
Technical Support Center: Navigating Cell Permeability Challenges with Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its unique physicochemical properties can often lead to challenges in achieving optimal cell permeability, a critical factor for compound efficacy.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome poor cell permeability in your indazole-based compounds.
Troubleshooting Guide: From High Target Affinity to Low Cellular Activity
It's a common and frustrating scenario: your indazole derivative shows excellent potency in biochemical assays but fails to translate that activity to cell-based models. This discrepancy often points to a permeability issue. Here’s a systematic approach to diagnose and address the problem.
Q1: My indazole compound is a potent inhibitor of its target enzyme in vitro, but shows significantly weaker activity in my cellular assay. What's the likely cause and what are my next steps?
A significant drop in potency between enzymatic and cellular assays is a classic indicator of poor cell permeability.[4] The compound may be struggling to cross the cell membrane to reach its intracellular target. However, other factors like compound instability in cell culture media or rapid efflux by cellular transporters could also be at play.
Diagnostic Workflow:
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Confirm Compound Stability: First, ensure your compound is stable in the cell culture medium for the duration of your assay. An unstable compound will naturally show reduced activity.
-
Directly Assess Permeability: The most direct way to investigate this issue is to perform a permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion. For a more comprehensive view that includes active transport, a Caco-2 cell-based assay is recommended.[5][6]
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Evaluate Efflux Liability: If permeability appears reasonable, consider if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). These transporters actively pump compounds out of the cell, reducing intracellular concentration. Co-dosing with a known P-gp inhibitor in your cellular assay can help diagnose this.
dot
Caption: Troubleshooting workflow for low cellular activity.
Frequently Asked Questions (FAQs)
Q2: What are the key physicochemical properties of indazole derivatives that govern their cell permeability?
The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a delicate balance of several physicochemical properties. For indazole derivatives, the following are particularly important:
-
Lipophilicity (logP/logD): This measures a compound's affinity for a lipid-like environment. While a certain degree of lipophilicity is necessary to enter the cell membrane, excessively high lipophilicity can lead to poor aqueous solubility and trapping within the membrane.[7][8]
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Polar Surface Area (PSA): PSA is the surface sum over all polar atoms in a molecule. It is a good indicator of hydrogen bonding potential. Generally, a lower PSA is associated with better permeability, as it reduces the energy penalty of moving from an aqueous environment to a lipid one.[9][10]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the compound's affinity for water.
-
Molecular Weight and Size: Larger molecules generally have lower passive diffusion rates.
-
Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly impacts its ability to cross the cell membrane. Ionized species are generally less permeable than their neutral counterparts.
| Property | Favorable Range for Permeability | Potential Issues with Indazoles |
| Lipophilicity (cLogP) | 1 - 3 | Can be too high or too low depending on substituents. |
| Polar Surface Area (TPSA) | < 140 Ų | The indazole core itself contributes to PSA; substituents can increase it further.[10] |
| Hydrogen Bond Donors | ≤ 5 | The indazole NH is a hydrogen bond donor. |
| Molecular Weight | < 500 Da | Can be exceeded with extensive substitution. |
Q3: How can I strategically modify my indazole derivative to enhance its cell permeability?
Improving cell permeability often involves a multi-pronged approach of structural modification. Here are some strategies tailored for the indazole scaffold:
-
Modulating Lipophilicity:
-
Increase Lipophilicity: If your compound is too polar, consider adding small, non-polar groups like methyl or ethyl groups, or replacing a polar group with a less polar bioisostere.
-
Decrease Lipophilicity: For highly lipophilic compounds, introducing a small polar group like a hydroxyl or methoxy group can sometimes improve the overall profile.[1]
-
-
Reducing Polar Surface Area and Hydrogen Bonding:
-
N-Alkylation/Arylation of the Indazole Core: Alkylating or arylating the N1 position of the indazole can mask a hydrogen bond donor and modulate the electronic properties of the ring system.[11]
-
Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can "hide" polar groups, reducing the effective PSA and improving permeability.[12]
-
-
Prodrug Approaches: A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[13][14][15] This is a powerful strategy for transiently masking polar functional groups that hinder permeability.[13][16][17] For instance, a hydroxyl group could be converted to an ester, which can be cleaved by intracellular esterases.[18]
-
Formulation Strategies: For compounds with persistent permeability issues, formulation approaches such as the use of lipid-based delivery systems or amorphous solid dispersions can enhance absorption.[19][20][21][22]
dot
Caption: Key factors influencing cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[23][24][25] It utilizes a 96-well plate system where a filter coated with an artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment.[4]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the lecithin-dodecane solution onto the filter of each well of the 96-well filter plate. Allow the solution to impregnate the filter for 5-10 minutes.[4]
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Assemble the PAMPA "Sandwich": Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.[4]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability (Pe): The effective permeability can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is considered a gold standard for in vitro prediction of oral drug absorption.[26] It can assess both passive and active transport mechanisms.[25]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation for quantification (LC-MS/MS is typical)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation into a confluent monolayer with well-formed tight junctions.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - for Efflux): To assess efflux, perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.
-
Quantification and Papp Calculation: Analyze the concentration of the compound in the collected samples. Calculate the apparent permeability coefficient (Papp) using the rate of appearance of the compound in the acceptor chamber, the initial concentration in the donor chamber, and the surface area of the Transwell membrane.
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 16. pharmtech.com [pharmtech.com]
- 17. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. upm-inc.com [upm-inc.com]
- 21. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5-Chloro-7-nitro-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-7-nitro-1H-indazole. This guide is designed to provide you with the necessary information and protocols to effectively use this compound in your research while minimizing potential off-target effects. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these experimental strategies, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of Off-Target Effects
This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] While its specific biological targets are still under investigation, related nitroindazole compounds have been shown to exhibit inhibitory effects on enzymes such as nitric oxide synthases.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are the interactions of a small molecule with proteins other than its intended biological target. These unintended interactions can lead to a variety of issues, including cytotoxicity, modulation of unrelated signaling pathways, and experimental artifacts.[6][8] Understanding and controlling for these effects is crucial for validating the compound's mechanism of action and ensuring that the observed phenotype is a true representation of its on-target activity.[5]
Q2: How can I be sure that the this compound I'm using is of high quality?
A2: The quality and integrity of your compound are paramount. Always source your chemicals from a reputable supplier that provides a certificate of analysis with data on purity (e.g., from HPLC or NMR analysis).[9][10] Improper storage, such as exposure to light or moisture, or repeated freeze-thaw cycles, can lead to degradation.[9][10] It is recommended to prepare fresh stock solutions and to visually inspect them for any signs of precipitation.[9][10]
Q3: What is the first step I should take to assess the potential for off-target effects?
A3: A dose-response curve is the foundational experiment for characterizing any small molecule inhibitor.[5] This will not only determine the potency of the compound (e.g., IC50 or EC50) but also reveal if the observed effects are concentration-dependent. A steep or unusual dose-response curve may suggest off-target activity or cytotoxicity.[6][7]
Q4: What are "negative controls" and why are they important in this context?
A4: Negative controls are essential for demonstrating the specificity of your compound's effects.[11][12][13][14][15] An ideal negative control is a structurally similar but biologically inactive analog of your compound. If such a molecule is not available, using a vehicle control (e.g., DMSO) at the same concentration as in your experimental samples is the minimum requirement.[6] This helps to ensure that the observed effects are not due to the solvent or other non-specific factors.[12]
Troubleshooting Guide: Addressing Common Issues
This section is designed to help you troubleshoot common experimental problems that may be indicative of off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High Variability in Results | Compound instability or poor solubility at the tested concentrations. | Prepare fresh dilutions for each experiment and visually inspect for precipitates. Consider performing a solubility test in your assay buffer. |
| Unexpected Cytotoxicity | The compound may be inducing cell death through off-target mechanisms unrelated to its intended target. | Determine the cytotoxic threshold using a cell viability assay (e.g., MTT or trypan blue exclusion). Conduct functional assays at non-toxic concentrations.[5] |
| Lack of On-Target Effect | The compound may not be reaching its intracellular target, or the target may not be critical for the biological outcome being measured in your specific model. | Verify target engagement using a direct binding assay like the Cellular Thermal Shift Assay (CETSA).[16][17][18][19] |
| Inconsistent IC50 Values | Variability in cell culture conditions, such as passage number or cell density, can alter cellular responses to inhibitors. | Use cells within a defined, low-passage number range and ensure consistent cell seeding density for all experiments.[5] |
Experimental Protocols for Minimizing Off-Target Effects
Here are detailed protocols for key experiments to characterize the specificity of this compound.
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the potency of this compound and identify the concentration range that is non-toxic to your cells.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well plates
-
MTT or other cell viability assay kit
-
Plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[9]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the compound in cell culture medium. It is important to maintain a consistent final DMSO concentration across all wells (typically <0.5%).[5][9]
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to its intended intracellular target.[16][20][17][18][19]
Principle: The binding of a ligand (your compound) to its target protein can increase the protein's thermal stability.[20][17] CETSA measures this stabilization by quantifying the amount of soluble target protein remaining after heat treatment.[16][17]
Materials:
-
Cells expressing the target protein
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer
-
Antibody specific to the target protein for Western blotting
Procedure:
-
Treat intact cells with either the compound or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler to create a melt curve.[16][17]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][19]
Protocol 3: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a panel of kinases, as many small molecule inhibitors have off-target effects on kinases.[21][22][23]
Approach: This is typically performed as a service by specialized companies. You would provide a sample of your compound, and they will test it against a large panel of recombinant kinases at one or more concentrations.
Data Interpretation: The results will be provided as the percent inhibition of each kinase at the tested concentration. A highly selective compound will inhibit its intended target with high potency while showing minimal inhibition of other kinases.[22][23]
Visualization of Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making workflows.
Caption: A systematic workflow for troubleshooting and validating the on-target effects of a small molecule inhibitor.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
By following the guidelines and protocols outlined in this technical support center, you can confidently assess and minimize the off-target effects of this compound, leading to more robust and reliable research outcomes.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 4. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. study.com [study.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. bioivt.com [bioivt.com]
- 15. Positive and Negative Controls | Rockland [rockland.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. benchchem.com [benchchem.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioisomer Separation in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry, with a specific focus on the persistent challenge of regioisomer separation. The indazole scaffold is a cornerstone in medicinal chemistry, but the formation of N1 and N2 substituted isomers can often complicate synthetic routes and purification processes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you with the knowledge to control and separate these regioisomers effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing actionable solutions grounded in established chemical principles.
Q1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve the selectivity for the N1-alkylated product?
A1: Achieving high N1 selectivity often hinges on leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[1][3][4] By carefully selecting your reaction conditions, you can favor the formation of the N1 product.
Core Strategy: Favoring the Thermodynamic Product
The key is to employ conditions that allow for equilibration, which favors the more stable N1-substituted indazole.[1][4]
Recommended Protocol for N1-Selectivity:
-
Base and Solvent Selection: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][2][5] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[5]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide groups have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[1][2]
-
Temperature Control: While not always the primary factor, running the reaction at a slightly elevated temperature (e.g., 50 °C) can sometimes promote the equilibration towards the more stable N1 isomer, though this should be optimized for your specific substrate to avoid side reactions.[6]
Q2: I need to synthesize the N2-substituted indazole, but my current method predominantly yields the N1 isomer. What strategies can I employ to favor N2-alkylation?
A2: While the 1H-indazole is generally more stable, specific synthetic strategies can be used to selectively obtain the N2-alkylated product.
Core Strategy: Kinetic Control and Directed Synthesis
-
Mitsunobu Reaction: The Mitsunobu reaction is a well-established method that often shows a preference for the formation of the N2 regioisomer.[1][3][4] This reaction involves dissolving the 1H-indazole, an alcohol, and triphenylphosphine (PPh₃) in anhydrous THF, followed by the dropwise addition of a dialkyl azodicarboxylate like DIAD or DEAD at 0 °C.[3]
-
Davis-Beirut Reaction: This reaction is a powerful tool for the synthesis of 2H-indazoles (N2-substituted).[7][8][9] It involves the in situ generation of a nitroso imine intermediate which then undergoes N-N bond-forming heterocyclization.[7][8]
-
Substituent-Directed Synthesis: The presence of electron-withdrawing groups at the C7 position of the indazole ring, such as a nitro (NO₂) or carboxylate (CO₂Me) group, can strongly direct alkylation to the N2 position, often with excellent regioselectivity (≥ 96%).[1][5][10]
-
Metal-Mediated Reactions: Certain metal-mediated reactions, for example, using gallium/aluminum or aluminum, have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[5][11]
Q3: My regioisomers are inseparable by standard flash column chromatography. What are my options for purification?
A3: When isomers exhibit very similar polarities, standard chromatographic separation can be challenging.[9] Here are several alternative approaches to consider:
Purification Workflow for Challenging Isomer Separations
Caption: Alternative purification strategies for regioisomers.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with a wide range of solvent systems, including those with different polarity modifiers. Sometimes a small addition of a third solvent can significantly improve resolution.
-
Stationary Phase: Consider alternative stationary phases to silica gel, such as alumina, or specialized phases for HPLC like chiral columns if applicable.[9][12][13]
-
-
Crystallization:
-
Solvent Screening: A systematic screening of different solvents or solvent mixtures can often lead to conditions where one isomer selectively crystallizes.[14]
-
Seeding: If you can obtain a small amount of a pure isomer, seeding a supersaturated solution of the mixture can induce the crystallization of that specific isomer.[15]
-
-
Chemical Derivatization:
-
Temporarily convert the isomer mixture into derivatives that have more distinct physical properties, facilitating their separation by chromatography or crystallization.
-
After separation, the derivatizing group is cleaved to yield the pure isomers.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions about indazole regioisomer chemistry.
Q1: What are the primary factors that influence regioselectivity in indazole synthesis and alkylation?
A1: The regiochemical outcome of indazole synthesis and subsequent N-alkylation is a delicate balance of several interconnected factors:
| Factor | Influence on Regioselectivity |
| Base | The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) can influence the position of deprotonation and the nature of the resulting indazolide anion.[3] |
| Solvent | The solvent (e.g., THF, DMF) can affect the solvation of the cation and the reactivity of the indazolide, thereby influencing the N1/N2 ratio.[3] |
| Alkylating Agent | The nature of the electrophile (R-X) can impact the transition state energies for attack at N1 versus N2.[3] |
| Substituents | Steric and electronic effects of substituents on the indazole ring can dramatically favor one isomer over the other.[1][5] |
| Temperature | Reaction temperature can shift the balance between kinetic and thermodynamic control.[16] |
Q2: Which analytical techniques are most effective for differentiating and quantifying N1 and N2 indazole regioisomers?
A2: Unambiguous identification and quantification of indazole regioisomers are critical. Several spectroscopic and chromatographic techniques are indispensable for this purpose.[17]
Spectroscopic and Chromatographic Analysis Workflow
Caption: Analytical workflow for isomer characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the H-3 proton is a key diagnostic handle. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.[17] The N-H proton of an unsubstituted 1H-indazole gives a characteristic broad singlet.[17]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring also differ between the two isomers.[18][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly powerful for unambiguous assignment. A correlation between the protons of the N-alkyl group and the C-3 or C-7a carbons of the indazole core can definitively establish the point of attachment.[1][4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
While MS will show the same molecular weight for both isomers, it is often coupled with HPLC (LC-MS) to confirm the mass of the separated peaks.[17]
-
Key Spectroscopic Differences
| Technique | 1H-Indazole Derivative | 2H-Indazole Derivative |
| ¹H NMR | H-3 proton typically at a lower chemical shift.[17] | H-3 proton is more deshielded and at a higher chemical shift.[17] |
| ¹H NMR | Unsubstituted N-H proton appears as a broad singlet.[17] | No N-H proton signal. |
| HMBC | Correlation between N-alkyl protons and C-7a.[4] | Correlation between N-alkyl protons and C-3.[4] |
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. research.ucc.ie [research.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
preventing degradation of 5-Chloro-7-nitro-1H-indazole during storage
Welcome to the technical support center for 5-Chloro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth troubleshooting advice and preventative measures based on the known chemical properties of nitroaromatic and indazole-based heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for this compound?
For long-term stability, it is recommended to store this compound at 4°C.[1] For routine short-term use, storage in a cool, dry, and well-ventilated place is also acceptable.[2]
Q2: My solid this compound has changed color (e.g., darkened). What does this indicate?
A change in color, such as darkening from a light cream or yellow to a brownish hue, can be an initial sign of degradation. This is often caused by exposure to light, elevated temperatures, or reactive atmospheric conditions. It is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q3: Is this compound sensitive to light?
Yes. As a nitroaromatic compound, it is susceptible to photodegradation. One supplier explicitly recommends protecting it from light during storage.[1] Energy from UV or even visible light can promote chemical reactions, leading to the formation of impurities.[3]
Q4: Can I store the compound in a standard laboratory freezer?
While storage at 4°C is recommended, freezing is also a viable option for long-term preservation, provided the container is tightly sealed to prevent moisture ingress. Ensure the compound is brought to room temperature in a desiccator before opening to avoid condensation on the solid material.
Q5: What solvents are suitable for preparing stock solutions, and how should they be stored?
This compound is typically soluble in organic solvents like DMSO and DMF. When preparing stock solutions, use high-purity, anhydrous solvents. For storage, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of this compound has degraded, this guide will help you identify the likely cause and assess the integrity of your material.
Issue 1: Unexpected experimental results (e.g., low yield, new spots on TLC, unexpected peaks in LC-MS).
This is a common indicator that the starting material may be impure due to degradation. The nitro group and the indazole ring system are susceptible to several degradation pathways.[4][5]
-
Underlying Cause Analysis:
-
Photodegradation: Has the compound been exposed to light for extended periods, either on the benchtop or in a clear container? Nitroaromatic compounds are known to absorb light, which can lead to photochemical reactions.
-
Thermal Decomposition: Was the compound exposed to high temperatures during storage or in your experimental setup (e.g., during dissolution)? Indazole derivatives can be thermally labile.
-
Hydrolysis: Was the compound exposed to acidic or basic conditions, or even just moisture, for a prolonged time? The indazole ring can be susceptible to pH-dependent hydrolysis.
-
Oxidation: Was the compound stored in the presence of air (oxygen) or contaminated with oxidizing agents?
-
-
Recommended Action Plan:
-
Purity Assessment: The first step is to confirm the purity of your starting material. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for this purpose. An isocratic method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[6][7]
-
Structural Confirmation: If significant impurities are detected, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the degradation products.[6] This can provide clues about the degradation pathway. For a more detailed structural analysis of the impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8][9]
-
Review Storage and Handling: Carefully review your storage and handling procedures against the best practices outlined below.
-
Issue 2: The solid compound appears clumpy or has a different texture.
This often points to moisture absorption.
-
Underlying Cause Analysis:
-
Improper Sealing: The container may not have been sealed tightly, allowing atmospheric moisture to be absorbed.
-
Condensation: The container might have been opened while still cold, causing moisture from the air to condense on the compound.
-
-
Recommended Action Plan:
-
Drying: Dry the material under a high vacuum in a desiccator.
-
Purity Check: After drying, perform a purity analysis (e.g., by HPLC) to ensure that hydrolysis has not occurred.
-
Repackaging: Store the dried compound in a tightly sealed container, possibly with a desiccant, and always allow it to warm to room temperature before opening.
-
Troubleshooting Workflow
Caption: Decision tree for troubleshooting suspected compound degradation.
Best Practices for Storage and Handling
Adhering to proper storage and handling protocols is the most effective way to prevent the degradation of this compound.
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C (Long-term) [1] Cool, dry place (Short-term)[2] | Reduces the rate of thermally induced decomposition reactions. |
| Light | Protect from light [1] | Prevents photodegradation, a common pathway for nitroaromatic compounds. |
| Atmosphere | Tightly sealed container [2][10] | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. For maximum stability, consider storage under an inert gas like argon or nitrogen. |
| Container | Amber glass vial or other light-resistant, non-reactive container | Amber glass effectively blocks UV light. Ensure the container material is inert and the cap provides an airtight seal. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases [2][10] | Avoids chemical reactions that could degrade the compound. |
Step-by-Step Handling Protocol
-
Equilibration: Before use, remove the container from cold storage (e.g., 4°C) and allow it to equilibrate to ambient temperature in a desiccator for at least 30 minutes. This is a critical step to prevent water condensation on the cold solid, which can lead to hydrolysis.
-
Inert Environment: If possible, handle the compound in an inert atmosphere, such as a glove box or by using a nitrogen/argon blanket, especially when weighing and preparing solutions.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main stock bottle.
-
Resealing: After dispensing the required amount, securely reseal the container immediately. If the container has a septum, flush the headspace with an inert gas before re-storing.
-
Solution Storage: For solutions, use amber vials and store them at -20°C or below. Minimize freeze-thaw cycles by preparing smaller aliquots.
By implementing these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Optimizing the Scale-Up Synthesis of 5-Chloro-7-nitro-1H-indazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Chloro-7-nitro-1H-indazole. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize experimental conditions, particularly during scale-up operations. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including the tyrosine kinase inhibitor Pazopanib.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the integrity and efficiency of your synthesis.
Synthesis Overview: The Core Reaction Pathway
The most common and scalable route to N-unsubstituted indazoles involves the diazotization of an ortho-alkylaniline followed by intramolecular cyclization. For this compound, the synthesis typically starts from 4-Chloro-2-methyl-6-nitroaniline.
Caption: General synthetic route to this compound.
Troubleshooting Guide & Experimental FAQs
This section addresses specific issues that may arise during the synthesis, providing both diagnostic questions and actionable solutions.
Part 1: Diazotization and Cyclization
Question: My reaction yield is consistently low (<60%). What are the most likely causes and how can I investigate them?
Answer: Low yield in this synthesis almost always points to issues within the diazotization-cyclization step. The diazonium salt intermediate is unstable and its formation and conversion must be precisely controlled.
Causality Explained: The key is to form the diazonium salt efficiently and have it cyclize productively before it can decompose or participate in side reactions. Temperature, reagent addition rate, and stoichiometry are paramount. An established procedure for the synthesis of a similar compound, 5-nitroindazole, highlights the critical nature of these parameters.[3]
Troubleshooting Steps:
-
Verify Temperature Control: Is your internal reaction temperature strictly maintained between 0-10°C during the sodium nitrite addition?
-
Insight: Exceeding this range significantly accelerates the decomposition of the diazonium salt into phenolic impurities and releases N₂ gas prematurely. On a larger scale, poor heat transfer can create localized hot spots, decimating your yield.
-
-
Analyze Nitrite Addition: Are you adding the sodium nitrite solution slowly and sub-surface?
-
Insight: Rapid or surface-level addition can lead to localized high concentrations of nitrous acid, promoting the formation of a yellow, insoluble diazoamino compound, which is a common side-product that sequesters your starting material.[3]
-
-
Check for Undissolved Starting Material: Is the 4-Chloro-2-methyl-6-nitroaniline fully dissolved in the glacial acetic acid before cooling and diazotization?
-
Insight: If the starting material is not fully in solution, the diazotization will be incomplete, leading to a lower conversion rate and difficult purification.
-
Caption: Troubleshooting flowchart for low reaction yield.
Question: I've observed a significant exotherm during the sodium nitrite addition at pilot scale. What are the risks and how can this be mitigated?
Answer: The diazotization of anilines is a well-known exothermic reaction. At scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical safety and quality concern.
Risks:
-
Runaway Reaction: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Product Decomposition: As discussed, temperatures above the optimal range will cause the diazonium salt to decompose violently, leading to a complete batch failure and the release of nitrogen gas.
-
Impurity Formation: Higher temperatures favor side reactions, complicating purification.
Mitigation Strategies for Scale-Up:
-
Use a Jacketed Reactor: Ensure your reactor has adequate cooling capacity (e.g., a glycol coolant system).
-
Semi-Batch Addition: The sodium nitrite solution should be added in a controlled, semi-batch manner. Never add it all at once. Use a calibrated pump or dropping funnel to maintain a steady, slow addition rate that allows the cooling system to keep up.
-
Dilution: While it can impact throughput, increasing the volume of the solvent (acetic acid) can help absorb and dissipate the heat more effectively.
-
Real-time Monitoring: Use a calibrated temperature probe to monitor the internal batch temperature continuously. An automated system can be programmed to stop the addition if the temperature exceeds a set safety limit.
Part 2: Work-up and Purification
Question: After quenching the reaction with water, my product precipitates as an oil or a very fine, difficult-to-filter solid. How can I improve the isolation step?
Answer: This is a common issue related to crystallization kinetics. The goal is to achieve a controlled precipitation that results in a crystalline, easily filterable solid.
Causality Explained: "Crashing out" the product by rapidly changing the solvent environment (e.g., pouring the acetic acid solution into a large volume of cold water) leads to rapid nucleation and the formation of either an amorphous oil or microscopic crystals.
Optimized Isolation Protocol:
-
Controlled Quench: Instead of adding the reaction mixture to water, try slowly adding water to the reaction mixture while maintaining good agitation. This allows for a more gradual change in solvent polarity.
-
Temperature Control: Control the temperature during the quench. Quenching at a slightly elevated temperature (e.g., 20-25°C) and then slowly cooling can promote the growth of larger crystals.
-
"Seeding": If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the solution once it becomes cloudy (the point of supersaturation) to encourage uniform crystal growth.
-
Anti-Solvent Addition: Consider a solvent/anti-solvent crystallization. After concentrating the acetic acid to a smaller volume, a solvent in which the product is soluble (e.g., ethyl acetate) can be added, followed by the slow addition of an anti-solvent (e.g., heptane or hexane) to induce crystallization.[4]
Question: My final product shows impurities by HPLC/NMR. What are they likely to be and how can I remove them?
Answer: The most common impurities are unreacted starting material, the aforementioned diazoamino byproduct, and potential isomers if the starting material was not regiochemically pure.
Purification Strategy:
Recrystallization is the most effective method for removing these types of impurities.
| Solvent System | Rationale & Comments |
| Methanol or Ethanol | Often a good starting point for nitro-containing aromatic compounds. The product should be sparingly soluble at room temperature and highly soluble when hot.[3] |
| Ethyl Acetate / Heptane | A versatile solvent/anti-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow to cool slowly. |
| Toluene | Can be effective for less polar impurities. Ensure adequate ventilation and use appropriate safety precautions. |
Self-Validating Protocol Insight: A successful recrystallization is self-validating. The resulting crystals should have a sharper melting point and a cleaner analytical profile (HPLC, NMR) compared to the crude material. If purity does not improve significantly, a different solvent system or column chromatography may be necessary.
Reference Experimental Protocol
This protocol is a representative procedure based on established methods for analogous indazole syntheses and should be optimized for your specific laboratory conditions and scale.[3][5]
Materials:
-
4-Chloro-2-methyl-6-nitroaniline (1.0 eq)
-
Glacial Acetic Acid (approx. 15-20 mL per gram of starting material)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Deionized Water
Procedure:
-
Dissolution: In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, charge the 4-Chloro-2-methyl-6-nitroaniline (1.0 eq) and glacial acetic acid. Stir until all solids are completely dissolved.
-
Cooling: Cool the solution to an internal temperature of 0-5°C using an appropriate cooling bath.
-
Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water. Add this solution dropwise to the cooled reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Cyclization/Aging: Once the addition is complete, maintain the reaction mixture at 5-10°C and stir for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for 3-5 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Precipitation: Slowly add deionized water to the reaction vessel over 30 minutes with vigorous stirring to precipitate the product.
-
Isolation: Cool the resulting slurry to 10-15°C and stir for 1 hour. Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol) to afford pure this compound.
References
Technical Support Center: Troubleshooting Assay Interference with 5-Chloro-7-nitro-1H-indazole
Welcome to the technical support guide for 5-Chloro-7-nitro-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to proactively identify and resolve common experimental challenges encountered with this compound. As a nitroaromatic indazole derivative, this compound presents unique properties that, while potentially useful for probing biological systems, can also lead to significant assay interference if not properly controlled.
This guide moves beyond a simple checklist, providing causal explanations for observed interferences and offering robust, validated protocols to ensure the integrity of your experimental data.
Compound Profile
Before delving into troubleshooting, understanding the compound's chemical nature is critical. Its structure contains two key moieties that are frequently associated with assay artifacts.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 41926-18-5 | [1][2] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| Appearance | Solid | [1] |
Part 1: Troubleshooting Guide for Specific Assay Interferences
This section addresses the most common and challenging issues researchers face when working with this compound, presented in a question-and-answer format.
Issue 1: Signal Loss in Fluorescence-Based Assays
Question: My fluorescence signal drops significantly or is completely eliminated upon adding this compound to my assay. Is this due to my target's inhibition or an artifact?
This is the most frequently reported issue with this class of compounds. The strong electron-withdrawing nitro group on the aromatic ring makes this compound a potent fluorescence quencher.[3][4]
Causality: The Mechanism of Fluorescence Quenching Nitroaromatic compounds are well-documented quenchers of fluorescence.[5] The mechanism is often a form of static quenching, where the compound forms a non-fluorescent ground-state complex with the fluorophore, or dynamic quenching through a process like Photoinduced Electron Transfer (PET). In PET, upon excitation, the fluorophore donates an electron to the electron-deficient nitroaromatic compound, returning to the ground state via a non-radiative pathway instead of emitting a photon (fluorescence).[4] This effect is independent of the compound's biological activity and can easily be mistaken for potent inhibition.
Caption: Mechanism of fluorescence quenching by a nitroaromatic compound.
Question: How can I experimentally confirm that signal loss is due to quenching?
To validate your results, you must perform a cell-free control experiment to isolate the chemical quenching effect from any biological activity.
Experimental Protocol: Quenching Control Assay
-
Reagent Preparation: Prepare your assay buffer containing only the fluorescent substrate or product that your assay measures (e.g., a fluorescently-labeled peptide, resorufin, fluorescein). Do not add the enzyme, cells, or lysate.
-
Compound Titration: Create a dilution series of this compound in the buffer from Step 1, matching the exact concentrations used in your main experiment. Include a vehicle control (e.g., DMSO).
-
Incubation & Measurement: Incubate the plate under the same conditions (time, temperature) as your main assay.
-
Read Fluorescence: Measure the fluorescence intensity on a plate reader using the same settings as your primary experiment.
-
Analysis: If you observe a dose-dependent decrease in fluorescence in this cell-free system, you have confirmed that the compound is quenching your fluorophore. This effect must be accounted for or the assay format must be changed.
Question: I've confirmed quenching is occurring. What are my options to get reliable data?
You must change the assay modality to one that is not susceptible to this artifact.
| Assay Modality | Interference Potential with this compound | Recommended Action |
| Fluorescence Intensity | Very High. Prone to quenching artifacts.[3][4] | Avoid. If unavoidable, use red-shifted dyes (>600 nm) which are sometimes less susceptible. Always run quenching controls. |
| Absorbance/Colorimetric | Moderate. The compound is a yellow solid and may have intrinsic absorbance that overlaps with your chromophore. | Recommended. Perform a spectral scan of the compound to identify its absorbance peaks. Choose a chromophore that does not overlap. Always subtract the background absorbance of the compound at each concentration. |
| Luminescence (e.g., Luciferase) | Low to Moderate. Less common, but some compounds can inhibit luciferase enzymes directly. | Highly Recommended. This is often the best alternative. Perform a counter-screen against the luciferase enzyme itself to rule out direct inhibition. |
| Label-Free (e.g., SPR, ITC) | Very Low. These methods measure biophysical interactions directly. | Ideal for Mechanistic Studies. If available, these methods provide the most direct evidence of binding and are not subject to optical interference. |
Issue 2: Compound Solubility and In-Assay Precipitation
Question: I see visible precipitate or get inconsistent results after adding the compound to my aqueous assay buffer. How can I resolve this?
Poor aqueous solubility is a common challenge for hydrophobic, planar molecules like this indazole derivative.[6] Precipitation means the effective concentration in your assay is unknown and significantly lower than intended, leading to high variability and inaccurate potency measurements.[7][8]
Causality: Hydrophobicity The chlorinated aromatic indazole core is hydrophobic (lipophilic), leading to low solubility in polar solvents like water or phosphate-buffered saline (PBS). While the nitro and indazole nitrogen groups offer some polarity, the overall character of the molecule favors non-polar environments.
Experimental Protocol: Preparing Usable Working Solutions
-
Prepare a High-Concentration Stock in 100% DMSO: a. Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount and dissolve it in pure, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex and gently warm (37°C) if necessary to fully dissolve.[9] c. Aliquot the stock into single-use, low-binding tubes to prevent freeze-thaw cycles and store at -80°C.[9]
-
Perform Serial Dilutions (Intermediate Step): a. Do not dilute the high-concentration DMSO stock directly into your final aqueous buffer in one step, as this will cause it to crash out. b. First, perform serial dilutions in 100% DMSO to create a concentration range of your compound stocks.
-
Final Dilution into Assay Medium: a. Add a small volume of each DMSO stock to your final aqueous assay buffer (e.g., add 1 µL of a 100X DMSO stock to 99 µL of buffer). b. Crucially, ensure the final concentration of DMSO is low (typically <0.5%) and identical across all wells, including vehicle controls. [7] c. Vortex gently immediately after adding the compound to the buffer.
Caption: A systematic workflow for troubleshooting assay interference.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected biological target of this compound? While the specific profile for the 5-chloro derivative is not widely published, the core 7-nitroindazole scaffold is a well-characterized inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal isoform (nNOS).[10][11][12] It is plausible that this compound also targets NOS or other related heme-containing enzymes. Researchers have used 7-nitroindazole derivatives to investigate neuroprotection and excitotoxicity.[13]
Q2: Can the compound's color interfere with absorbance assays? Yes. As a yellow solid, solutions of this compound will absorb light, typically in the blue-violet region of the spectrum. It is essential to run a "compound only" control for every concentration tested to obtain background absorbance values. These background values must be subtracted from your experimental values to get the true signal derived from your assay's chromophore.
Q3: How can I be sure my results are due to on-target effects and not non-specific inhibition? This is a critical validation step for any small molecule inhibitor.[8]
-
Use a Negative Control: If available, use a close structural analog of the compound that is known to be inactive against your target. This helps confirm that the observed effect is not due to a general chemical property of the scaffold.
-
Perform Orthogonal Assays: Validate your findings using a different assay that measures a downstream biological event. For example, if you see inhibition in an enzymatic assay, confirm this by measuring the downstream substrate modification in a cell-based model via Western Blot.
-
Confirm Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is physically binding to the intended target protein in cells at the concentrations you are using.[8]
Q4: What are the best practices for long-term storage? For maximum stability, the solid compound should be stored at -20°C, protected from light and moisture. As previously mentioned, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[9]
References
- 1. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. westmont.edu [westmont.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 12. 7-Nitroindazole, NOS inhibitor (CAS 2942-42-9) | Abcam [abcam.com]
- 13. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Chloro-7-nitro-1H-indazole and Its Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The introduction of nitro and chloro substituents onto this scaffold dramatically influences its pharmacological profile, opening avenues for the development of novel therapeutics. This guide offers an in-depth comparison of the biological activities of 5-Chloro-7-nitro-1H-indazole and its positional isomers, providing researchers, scientists, and drug development professionals with a critical analysis of their potential in oncology and infectious diseases. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes data from closely related isomers to elucidate structure-activity relationships (SAR) and guide future research.
The Indazole Scaffold: A Versatile Platform in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antileishmanial activities.[1][2] The biological action of these compounds is intricately linked to the nature and position of substituents on the indazole ring. Halogenation and nitration are common strategies to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
The Critical Role of Nitro and Chloro Substituents
The position of the nitro group on the indazole ring is a key determinant of biological activity.[3] For instance, in the context of antitubercular nitroimidazoles, 4-nitroimidazoles generally show better aerobic activity than their 5-nitro counterparts. Similarly, the presence and position of a chloro group can significantly impact a compound's potency and selectivity. For example, the introduction of a chloro group at the 3-position of 6-nitroindazole has been shown to be important for its antileishmanial activity.[3] This highlights the nuanced interplay between substituent positions and the resulting biological effects.
Comparative Biological Activity of Chloro-Nitro-Indazole Isomers
Antileishmanial Activity: A Case Study of 3-Chloro-6-nitro-1H-indazole Derivatives
Leishmaniasis is a parasitic disease for which new, more effective treatments are urgently needed. Research into 3-chloro-6-nitro-1H-indazole derivatives has revealed their potential as antileishmanial agents. A study evaluating a series of these derivatives against different Leishmania species provides valuable quantitative data.[1][4]
Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [4]
| Compound | L. major IC50 (µM) | L. tropica IC50 (µM) | L. infantum IC50 (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 8 | >250 | >250 | 100 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime (Reference) | 185.33 | 196 | 211 |
Note: The numerical designations for the compounds are as used in the source literature.[4]
These results clearly indicate that the antileishmanial potency of 3-chloro-6-nitro-1H-indazole derivatives is highly dependent on the specific substitutions at other positions on the indazole core and varies significantly between different Leishmania species.[1] Notably, several derivatives demonstrated significantly greater potency against L. infantum than the reference drug, Glucantime.[4]
Anticancer and Antimicrobial Potential of Nitroindazoles
While specific data for this compound is scarce, the broader family of nitroindazoles has shown promise in oncology and microbiology.
Anticancer Activity: Nitro-substituted indazole derivatives have exhibited significant antiproliferative activity against various cancer cell lines.[3][5] For example, certain 6-nitroindazole derivatives have shown IC50 values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line.[3] The mechanism of action for many nitroaromatic anticancer agents is linked to their bioreductive activation in the hypoxic environments characteristic of solid tumors.[6][7]
Antimicrobial Activity: The antimicrobial potential of nitroindazoles has also been explored.[8][9] The nitro group is a key pharmacophore in several established antimicrobial drugs, and its incorporation into the indazole scaffold can lead to compounds with activity against a range of pathogens.
Mechanism of Action: The Role of Nitroreductases
A crucial aspect of the biological activity of many nitroaromatic compounds, including nitroindazoles, is their activation by nitroreductase enzymes.[6][10] These enzymes are overexpressed in many cancer cells and anaerobic bacteria.[7] The nitroreductase-mediated reduction of the nitro group generates cytotoxic species, such as nitroso and hydroxylamine derivatives, that can damage DNA and other cellular components, leading to cell death.[2][7] This mechanism provides a basis for the selective targeting of cancer cells and certain pathogens.
Caption: Nitroreductase-mediated activation of nitroindazole prodrugs.
Experimental Protocols: Assessing Biological Activity
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a common method for evaluating the cytotoxicity of compounds against cancer cell lines and the viability of pathogens like Leishmania.[4][11][12]
MTT Assay for Cytotoxicity and Antiparasitic Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549) or Leishmania promastigotes
-
Complete cell culture medium or parasite culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell/Parasite Seeding: Seed a known density of cells or parasites into the wells of a 96-well plate and incubate to allow for attachment and growth.[11]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., vehicle control, untreated control).[12]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[13]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data, though incomplete for a comprehensive comparison, allows for the formulation of preliminary SAR insights:
-
Position of the Nitro Group: The location of the nitro group is critical and significantly influences the biological activity profile.
-
Role of the Chloro Substituent: The presence of a chloro group can enhance the potency of nitroindazole derivatives, as seen in the antileishmanial activity of 3-chloro-6-nitro-1H-indazole.
-
Other Substitutions: Additional substitutions on the indazole ring can fine-tune the activity and selectivity of the compounds.
Future research should focus on:
-
Systematic Synthesis and Screening: A systematic synthesis and biological evaluation of a comprehensive library of chloro-nitro-indazole isomers are needed to establish a clear and predictive SAR. This should include the synthesis and testing of this compound to fill the current data gap.
-
Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their biological effects and aid in the rational design of more potent and selective analogs.
-
In Vivo Studies: Promising candidates identified in in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
The nitroindazole scaffold, particularly when substituted with a chloro group, represents a promising starting point for the development of novel anticancer and antiparasitic agents. While direct comparative data for this compound remains elusive, the analysis of its isomers, such as the 3-chloro-6-nitro derivatives, provides valuable insights into the structure-activity relationships governing their biological activity. By systematically exploring the chemical space around this privileged scaffold and employing robust experimental protocols, the scientific community can unlock the full therapeutic potential of this fascinating class of compounds.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-7-nitro-1H-indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique physicochemical properties and ability to engage in various binding interactions have made it a cornerstone in the design of kinase inhibitors for oncology and other therapeutic areas.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 5-chloro-7-nitro-1H-indazole analogs. We will explore how subtle modifications to this core structure influence biological activity, with a focus on their potential as kinase inhibitors.
The this compound Core: A Foundation for Potency
The this compound core serves as a crucial starting point for the synthesis of various biologically active molecules.[4] The electron-withdrawing nature of the chloro and nitro groups significantly influences the electronic properties of the indazole ring system, impacting its interaction with biological targets. These substitutions create a unique chemical space for further functionalization and optimization of pharmacological activity.
Decoding the Structure-Activity Relationship: Key Modifications and Their Impact
The biological activity of this compound analogs can be finely tuned by strategic modifications at various positions of the indazole ring. SAR studies have revealed critical insights into the importance of different substituents and their placement.[1]
Substitutions at the N-1 Position:
The N-1 position of the indazole ring is a key vector for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the analogs.
-
Alkyl and Aryl Substitutions: The introduction of various substituents at the N-1 position has been shown to have a stronger effect on the potency against certain enzymes.[1] For instance, linking a bis-(β-chloroethyl)-amine group through an ethylene, acetyl, or ester linker at the N-1 position of 5-nitro-indazole has been reported to reduce toxicity while retaining significant anticancer activity.[5]
Modifications at the C3 Position:
The C3 position offers another critical handle for derivatization, often influencing the compound's selectivity and potency.
-
Carbohydrazide Moiety: The presence of a suitably substituted carbohydrazide moiety at the C3 position of the 1H-indazole ring has been identified as crucial for strong in vitro inhibitory activities against certain targets.[1]
Impact of the 5-Chloro and 7-Nitro Groups:
While serving as a foundational core, the chloro and nitro groups themselves are significant contributors to the overall activity profile.
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of these groups can influence the pKa of the indazole nitrogen, affecting its ability to form hydrogen bonds with target proteins.
-
Steric and Electronic Interactions: The specific placement of the chloro and nitro groups dictates the steric and electronic landscape of the molecule, influencing its fit within the binding pocket of a target kinase.
Comparative Analysis of Analog Performance
To illustrate the practical implications of the SAR, the following table summarizes the reported activities of various this compound analogs and related derivatives from the literature. This data provides a quantitative comparison of how structural changes translate to differences in biological effect.
| Compound/Analog | Modification | Target/Assay | Activity (IC50/EC50) | Reference |
| Compound 2f | Indazole derivative | Multiple cancer cell lines (A549, HepG2, MCF-7, HCT116, 4T1) | 0.23–1.15 μM | [6] |
| Compound 88 | 1H-indazole derivative | Estrogen receptor-α (ER-α) degrader | 0.7 nM | [1] |
| Compound 27a | 1H-indazol-3-amine derivative with fluorine at 6-position | FGFR1, FGFR2, KG-1 cells, SNU cells | < 4.1 nM, 2.0 nM, 25.3 nM, 77.4 nM | [2] |
| Methoxy Derivative 50 | 1H-indazole-3-carboxamide | Human GSK-3β | 0.35 μM | [2] |
Experimental Protocols: A Guide to Assessing Analog Activity
The evaluation of novel this compound analogs necessitates robust and reproducible experimental protocols. Below are representative methodologies for key assays.
In Vitro Antiproliferative Activity Screening:
This protocol is designed to assess the growth inhibitory activity of the synthesized compounds against various cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HepG2 hepatocellular carcinoma, MCF-7 breast cancer, HCT116 colorectal cancer) and a murine breast cancer cell line (4T1) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Cell Viability Assay: After the treatment period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Kinase Inhibition Assay:
This protocol measures the ability of the analogs to inhibit the activity of a specific kinase.
-
Reagents: Obtain the purified recombinant kinase, the corresponding substrate, ATP, and a suitable buffer system.
-
Assay Procedure: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate in the assay buffer.
-
Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined incubation period at a specific temperature, terminate the reaction.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (incorporation of 32P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key structural modification points on the this compound scaffold and their general impact on biological activity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Anticancer Efficacy of 5-Chloro-7-nitro-1H-indazole in Diverse Cancer Cell Lines
For researchers, scientists, and professionals in the field of drug development, the exploration of novel chemical entities with therapeutic potential is a paramount objective. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including significant anticancer properties.[1][2] This guide focuses on a specific, yet under-investigated derivative, 5-Chloro-7-nitro-1H-indazole , providing a comprehensive framework for its evaluation as a potential anticancer agent across various cancer cell lines.
Due to the limited availability of direct comparative biological data for this compound, this guide is structured to empower researchers with the requisite knowledge and detailed experimental protocols to systematically assess its efficacy. We will delve into the rationale behind experimental choices, provide step-by-step methodologies for key in vitro assays, and illustrate how to present and interpret the resulting data.
The Rationale for Investigating this compound
The indazole core is a key pharmacophore in several FDA-approved kinase inhibitors, highlighting its importance in oncology drug discovery. The addition of a nitro group to the indazole ring, as seen in various nitroindazole derivatives, has been shown to be crucial for their biological activity, which can include the induction of apoptosis and cell cycle arrest in cancer cells. The chloro- substitution further modulates the electronic and lipophilic properties of the molecule, potentially influencing its interaction with biological targets. Therefore, this compound represents a promising, yet uncharacterized, candidate for anticancer drug development.
A Roadmap for Efficacy Evaluation
To comprehensively assess the anticancer potential of this compound, a multi-faceted in vitro approach is essential. This involves determining its cytotoxic effects on a panel of cancer cell lines, elucidating its mechanism of action by investigating apoptosis induction and cell cycle perturbation, and identifying the molecular pathways it modulates.
Caption: Experimental workflow for in vitro evaluation of this compound.
Data Presentation: Illustrative Examples
Clear and concise data presentation is crucial for interpreting experimental outcomes. The following tables are hypothetical examples of how to present the data obtained from the described protocols.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.5 | 1.1 ± 0.2 |
| HCT116 | Colon Carcinoma | 6.8 ± 0.9 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 8.5 (IC50) | 25.4 ± 3.1 | 10.2 ± 1.8 |
| Doxorubicin | 0.9 (IC50) | 35.8 ± 4.2 | 15.6 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Hypothetical Cell Cycle Analysis of A549 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.2 ± 4.5 | 28.9 ± 3.2 | 15.9 ± 2.1 |
| This compound | 8.5 (IC50) | 68.7 ± 5.1 | 15.3 ± 2.8 | 16.0 ± 2.3 |
| Doxorubicin | 0.9 (IC50) | 40.1 ± 3.8 | 25.5 ± 3.1 | 34.4 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to evaluate the anticancer efficacy of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).[3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve generated using graphing software.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][5]
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[6][7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described for the apoptosis assay, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Caption: A potential intrinsic apoptosis signaling pathway that could be modulated by this compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically applying the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate the critical data needed to determine the compound's promise. Positive and compelling results from these foundational studies would warrant further investigation into its specific molecular targets, in vivo efficacy in preclinical animal models, and potential for further chemical optimization to enhance its therapeutic index. The journey of drug discovery is incremental, and the rigorous application of these established methodologies is the essential first step in potentially translating a novel molecule like this compound from a laboratory curiosity to a clinical candidate.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating the Therapeutic Potential of 5-Chloro-7-nitro-1H-indazole in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous process of meticulous evaluation. This guide provides an in-depth technical framework for validating the therapeutic potential of 5-Chloro-7-nitro-1H-indazole in preclinical models. Given the structural alerts of the nitroindazole scaffold, which is present in compounds with known anti-cancer activity, we will explore its potential as a modulator of programmed cell death. Specifically, this guide will present a comparative analysis assuming a hypothesized dual mechanism of action: inhibition of Poly(ADP-ribose) polymerase (PARP) and activation of Caspase-3 , key players in DNA repair and apoptosis, respectively.
This guide will objectively compare the hypothesized performance of this compound with established alternatives, Olaparib (a potent PARP inhibitor) and PAC-1 (a procaspase-3 activating compound), supported by detailed experimental protocols and data interpretation.
Mechanistic Hypothesis: A Dual-Action Anti-Cancer Agent
The chemical structure of this compound suggests potential interactions with key regulators of cell fate. The nitro group can contribute to oxidative stress within the tumor microenvironment, while the indazole core is a privileged scaffold in medicinal chemistry, known to interact with various enzymatic targets. We hypothesize a dual-pronged attack on cancer cells:
-
PARP Inhibition: The indazole moiety shares structural similarities with known PARP inhibitors, suggesting it may competitively bind to the NAD+ binding site of PARP enzymes, disrupting their role in DNA single-strand break repair. This is particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leading to synthetic lethality.[1][2]
-
Caspase-3 Activation: Certain small molecules can allosterically activate procaspase-3, the inactive zymogen of the primary executioner caspase in apoptosis.[3][4] The electronic properties of the nitro and chloro substituents on the indazole ring may facilitate interactions that promote the conformational changes required for procaspase-3 activation, directly initiating the apoptotic cascade.
This dual mechanism could offer a synergistic anti-tumor effect, overcoming resistance mechanisms that may arise from targeting a single pathway.
In Vitro Validation: A Stepwise Approach to Mechanistic Confirmation
The initial phase of preclinical validation involves a series of in vitro assays to confirm the hypothesized mechanism of action and assess the compound's potency and selectivity.
Assessment of Cytotoxicity
The foundational step is to determine the cytotoxic effects of this compound across a panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2-mutant breast or ovarian cancer cell lines) and those with varying levels of procaspase-3 expression.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM), Olaparib, and PAC-1 for 72 hours. Include a vehicle control (e.g., DMSO).[5][6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line (BRCA1 mutant) IC50 (µM) | Cell Line (BRCA wild-type) IC50 (µM) |
| This compound | 1.5 | 15.2 |
| Olaparib | 0.8 | 12.5 |
| PAC-1 | 8.9 | 9.5 |
| Vehicle Control | >100 | >100 |
Target Engagement: Confirming PARP Inhibition and Caspase-3 Activation
Following the confirmation of cytotoxicity, it is crucial to verify that this compound directly engages its hypothesized molecular targets.
Experimental Workflow: Target Engagement Assays
References
- 1. annualreviews.org [annualreviews.org]
- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 4. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of 5-Chloro-7-nitro-1H-indazole Derivatives: An In-Depth Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely advantageous—it is paramount to clinical success. Promising lead candidates frequently falter in later developmental stages due to suboptimal pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of the anticipated ADME properties of 5-Chloro-7-nitro-1H-indazole derivatives, a scaffold of increasing interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1] While specific experimental data for this exact chemical series is not yet broadly published, this guide will leverage data from structurally related indazole derivatives, chloro-nitroaromatic compounds, and the broader class of kinase inhibitors to provide a robust predictive framework. Furthermore, we will detail the essential experimental protocols required to empirically determine these critical parameters, ensuring a self-validating approach to your research.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions with biological targets, most notably the hinge region of protein kinases. This has led to the successful development of several FDA-approved kinase inhibitors containing this moiety, such as axitinib and pazopanib.[1] The versatility of the indazole ring allows for substitutions that can fine-tune a compound's potency, selectivity, and, crucially, its ADME profile.
The introduction of a chloro and a nitro group, as in the this compound series, presents a unique set of physicochemical characteristics that will profoundly influence their pharmacokinetic behavior. The electron-withdrawing nature of both substituents can impact the molecule's pKa, lipophilicity, and metabolic stability.[2]
Comparative Analysis of Predicted ADME Properties
This section will provide a comparative overview of the expected ADME properties of this compound derivatives against other relevant compound classes. The following table summarizes these predictions, which are based on data from analogous chemical series and established structure-property relationships.
| ADME Parameter | This compound Derivatives (Predicted) | Typical Indazole-Based Kinase Inhibitors (Comparator) | Justification & Expert Insights |
| Aqueous Solubility | Low to Moderate | Low to Moderate | The planar, aromatic core of indazoles generally confers low aqueous solubility. The nitro group may slightly improve solubility through hydrogen bonding with water, but the chloro group will likely decrease it. |
| Permeability (e.g., Caco-2) | Moderate to High | Moderate to High | Most small molecule kinase inhibitors are designed for oral bioavailability and thus possess good membrane permeability.[3] The predicted lipophilicity of this series should facilitate passive diffusion. |
| Metabolic Stability (Microsomal) | Moderate | Variable | The nitroaromatic group is a known liability for metabolic reduction by enzymes such as cytochrome P450 reductases.[2][4] This can lead to the formation of reactive metabolites and represents a potential toxicity flag that must be investigated. |
| Plasma Protein Binding | High | High | Kinase inhibitors, often being lipophilic, tend to exhibit high plasma protein binding.[5] This has implications for the unbound, pharmacologically active fraction of the drug. |
| CYP450 Inhibition | Potential for Inhibition | Variable | The indazole nucleus and its substituents may interact with the active sites of various CYP450 isoforms. Early assessment of CYP inhibition is critical to de-risk potential drug-drug interactions. |
Essential In Vitro ADME Assays: Detailed Protocols and Rationale
To move from prediction to empirical data, a well-defined panel of in vitro ADME assays is essential. The following protocols are standard in the pharmaceutical industry and provide a robust framework for characterizing your this compound derivatives.
Aqueous Solubility Assessment
Rationale: Poor aqueous solubility can be a major impediment to oral absorption and can also lead to unreliable data in other in vitro assays. Both kinetic and thermodynamic solubility should be assessed.
Experimental Protocol (Thermodynamic Solubility):
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the test compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Incubate the suspension at room temperature with shaking for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.
Membrane Permeability: The Caco-2 Monolayer Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a widely accepted in vitro model of the human intestinal epithelium. This assay provides a measure of a compound's potential for oral absorption.
Experimental Workflow:
Caption: Caco-2 permeability assay workflow.
Step-by-Step Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the absorptive (A to B) direction, add the test compound to the apical (A) chamber.
-
At various time points, take samples from the basolateral (B) chamber.
-
To assess efflux, add the compound to the B chamber and sample from the A chamber.
-
Quantify the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Metabolic Stability in Human Liver Microsomes
Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes and are a cost-effective tool for assessing a compound's intrinsic clearance.
Experimental Workflow:
Caption: Metabolic stability assay workflow.
Step-by-Step Protocol:
-
Pre-incubate the test compound with pooled HLMs in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Silico ADME Prediction: A Complementary Approach
In the early stages of drug discovery, in silico ADME prediction tools can provide rapid and cost-effective screening of large numbers of compounds.[6][7][8][9][10] These tools use quantitative structure-property relationship (QSPR) models and other algorithms to predict various ADME parameters based on a compound's chemical structure.
Recommended Open-Access Tools:
-
SwissADME: A popular web-based tool for predicting a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.[5]
-
pkCSM: Predicts various ADME and toxicity properties.
-
ADMETlab 2.0: A comprehensive platform for ADME and toxicity prediction.
It is crucial to remember that in silico predictions are not a substitute for experimental data but should be used to prioritize compounds for synthesis and in vitro testing.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutics. However, a thorough and early evaluation of the ADME properties of derivatives is essential to mitigate the risk of late-stage attrition. This guide has provided a comparative framework for predicting the ADME profile of this chemical series and has detailed the key experimental protocols necessary for their empirical determination.
A key area for further investigation will be the metabolic fate of the nitroaromatic group.[2][4] Understanding the potential for bioreduction and the formation of reactive metabolites will be critical for ensuring the safety of any clinical candidates emerging from this series. By integrating the predictive and experimental approaches outlined in this guide, researchers can make more informed decisions and ultimately increase the probability of success in their drug discovery programs.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 10. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Safety Operating Guide
Navigating the Disposal of 5-Chloro-7-nitro-1H-indazole: A Guide for Laboratory Professionals
For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-7-nitro-1H-indazole, a compound representative of the broader class of halogenated nitroaromatic compounds. Our focus is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental stewardship.
Hazard Assessment: Understanding the Intrinsic Risks
-
Toxicity: Halogenated nitroaromatics are often toxic and can be harmful if swallowed, in contact with skin, or inhaled.[2] The available hazard statements for this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Environmental Persistence: Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[3][4] Their resistance to natural degradation pathways necessitates careful disposal to prevent long-term environmental contamination.
-
Reactivity: The nitro group imparts energetic properties to the molecule. While not classified as an explosive, nitroaromatic compounds can undergo vigorous or explosive decomposition under certain conditions, particularly at elevated temperatures.[5][6]
| Hazard Profile: this compound | |
| Physical State | Solid[7] |
| Molecular Formula | C₇H₄ClN₃O₂[7] |
| Molecular Weight | 197.58 g/mol [8] |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
| Primary Concerns | Toxicity, Environmental Persistence, Potential for energetic decomposition |
Personal Protective Equipment (PPE): The First Line of Defense
Given the toxicological profile of halogenated nitroaromatics, stringent adherence to PPE protocols is non-negotiable. Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat must be worn. For tasks with a higher risk of contamination, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Spill Management: A Plan for Contingencies
Accidents happen, and a well-defined spill management plan is crucial.
For a small, solid spill:
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Procedures: A Step-by-Step Approach
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. On-site treatment should only be considered for the purposes of rendering the material less hazardous before collection by a certified environmental management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Nitroaromatic Waste." The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., Toxic, Irritant)
-
The date of accumulation
-
-
Incompatible Wastes: Do not mix this compound with other waste streams, especially:
-
Strong oxidizing agents
-
Strong acids or bases
-
Aqueous waste
-
Caption: Disposal decision workflow for this compound.
Laboratory-Scale Pre-treatment (for consideration by qualified personnel)
For research institutions with the appropriate facilities and expertise, pre-treatment can be a valuable step to reduce the hazardous nature of the waste. One potential method for the degradation of chlorinated nitroaromatic compounds is alkaline hydrolysis.[3] This process aims to cleave the nitro and chloro groups from the aromatic ring, rendering the molecule less toxic.
Disclaimer: This is a generalized protocol and must be adapted and validated by qualified chemists. It should only be performed in a controlled laboratory setting within a chemical fume hood.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound waste in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).
-
Reagent Addition: Slowly add an excess of a strong base, such as a concentrated solution of sodium hydroxide (NaOH). The reaction is often exothermic, so controlled addition and cooling may be necessary.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an appropriate acid (e.g., hydrochloric acid).
-
Disposal of Treated Waste: The resulting solution, while potentially less hazardous than the parent compound, must still be collected as hazardous waste. Transfer the neutralized solution to a new, clearly labeled hazardous waste container.
The rationale behind this procedure is that the strong nucleophilic attack by hydroxide ions can displace the chlorine and nitro groups, particularly at elevated temperatures. However, the complete degradation to non-hazardous products is not guaranteed and depends on the specific reaction conditions.
Final Disposal: The Role of Certified Professionals
Regardless of whether pre-treatment is performed, the final disposal of this compound and any derived waste must be conducted by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate this process. The most common and effective method for the ultimate destruction of halogenated organic compounds is high-temperature incineration.[9][10]
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a fundamental aspect of scientific integrity. For compounds like this compound, a thorough understanding of its hazards and a systematic approach to its disposal are paramount. By adhering to the principles of hazard assessment, proper PPE usage, diligent waste segregation, and compliant final disposal, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental health. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location and facilities.
References
- 1. achmem.com [achmem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Minsky DTIC [dtic.minsky.ai]
- 7. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
